1-Azido-3-fluoro-2-methylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXPEUQMOCHXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Azido-3-fluoro-2-methylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Azido-3-fluoro-2-methylbenzene, a fluorinated aryl azide of interest in synthetic chemistry and drug discovery. Due to the compound's limited commercial availability and dedicated literature, this document focuses on its synthesis from the readily available precursor, 3-Fluoro-2-methylaniline, and predicts its properties based on known data of analogous compounds. Detailed experimental protocols for the synthesis of aryl azides, characterization methods, and potential applications are discussed. This guide serves as a valuable resource for researchers interested in the synthesis and utilization of novel fluorinated aryl azides in medicinal chemistry and materials science.
Introduction
Aryl azides are versatile functional groups in organic synthesis, serving as precursors to nitrenes, participants in cycloaddition reactions, and components in bioorthogonal chemistry. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated aryl azides such as this compound represent valuable building blocks for the development of novel pharmaceuticals and functional materials.
This guide addresses the absence of a dedicated body of literature for this compound by providing a detailed pathway for its synthesis and a data-driven prediction of its properties.
Identification and Properties of this compound and Its Precursor
As of the date of this publication, a specific CAS number for this compound has not been assigned, indicating its limited commercial availability. However, its key precursor, 3-Fluoro-2-methylaniline, is a well-characterized and commercially available compound.
Properties of the Precursor: 3-Fluoro-2-methylaniline
The synthesis of this compound logically commences from 3-Fluoro-2-methylaniline. The properties of this precursor are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 443-86-7 | |
| Molecular Formula | C₇H₈FN | |
| Molecular Weight | 125.14 g/mol | |
| Boiling Point | 89-91 °C at 15 mmHg | |
| Melting Point | 7 °C | |
| Density | 1.099 g/mL at 25 °C | |
| Refractive Index | n20/D 1.542 |
Predicted Properties of this compound
The properties of the target compound can be inferred from its structure and comparison with related isomers.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₆FN₃ | Calculated based on the addition of an azido group and removal of two hydrogen atoms from the precursor. |
| Molecular Weight | 151.14 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on the properties of other substituted aryl azides. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | Typical for small, relatively nonpolar organic molecules. |
| Stability | Potentially thermally and photolytically unstable. Handle with care. | Aryl azides can decompose to form highly reactive nitrenes upon heating or exposure to UV light. |
Properties of Isomeric Compounds
For comparative purposes, the properties of commercially available isomers are provided below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 1-Azido-2-fluoro-4-methylbenzene | 864866-32-0 | C₇H₆FN₃ | 151.14 | |
| 1-Azido-2-fluoro-3-methylbenzene | 1696884-49-7 | C₇H₆FN₃ | 151.14 |
Synthesis of this compound
The most common and direct method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by treatment with an azide salt. The proposed synthesis of this compound from 3-Fluoro-2-methylaniline follows this well-established chemical transformation.
Synthetic Workflow
The overall synthetic pathway is illustrated in the diagram below.
An In-depth Technical Guide on the Synthesis and Characterization of 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Azido-3-fluoro-2-methylbenzene, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a robust, proposed synthetic protocol based on well-established chemical principles. Furthermore, it offers predicted characterization data derived from the analysis of analogous compounds, providing a solid foundation for its identification and verification.
Synthesis
The synthesis of this compound is most effectively achieved through a two-step, one-pot reaction starting from the commercially available 3-Fluoro-2-methylaniline. The process involves the diazotization of the primary amine followed by a nucleophilic substitution with an azide salt.
Proposed Synthetic Pathway:
The reaction proceeds via the formation of a diazonium salt from 3-Fluoro-2-methylaniline, which is then converted to the corresponding aryl azide upon treatment with sodium azide.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol:
-
Materials:
-
3-Fluoro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Ice
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-Fluoro-2-methylaniline (1.0 eq).
-
Add a mixture of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
In a separate beaker, dissolve sodium azide (1.2 eq) in a minimal amount of deionized water and cool the solution in an ice bath.
-
Slowly add the cold sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Safety Precautions: Organic azides can be explosive, especially when heated or subjected to shock. It is crucial to handle them with care, behind a blast shield, and avoid heating the neat compound to high temperatures. Diazonium salts are also unstable and should be prepared and used at low temperatures without isolation.
Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Figure 2: Workflow for the characterization of the synthesized product.
Predicted Characterization Data:
The following tables summarize the predicted data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Data | Interpretation |
| IR Spectroscopy | ~2100-2140 cm⁻¹ (strong, sharp) | Asymmetric stretch of the azide (-N₃) group.[1][2][3] |
| ~1600-1450 cm⁻¹ | Aromatic C=C stretching vibrations. | |
| ~1250-1000 cm⁻¹ | C-F stretching vibration. | |
| Mass Spec. (EI) | m/z = 151.05 | Molecular ion peak [M]⁺. |
| m/z = 123.05 | Loss of N₂ ([M-N₂]⁺). |
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| CH₃ | ~2.2 | s | - |
| Aromatic H | ~7.0 - 7.3 | m | - |
Note: The aromatic region will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| CH₃ | ~14 | q | - |
| C-N₃ | ~140 | d | JCF ≈ 3-5 Hz |
| C-F | ~160 | d | JCF ≈ 240-250 Hz |
| C-CH₃ | ~120 | d | JCF ≈ 15-20 Hz |
| Aromatic CH | ~115-130 | d | Variable JCF |
Note: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.
Applications in Research and Development
Aryl azides are versatile intermediates in organic synthesis. This compound, with its specific substitution pattern, can be a valuable precursor for:
-
"Click" Chemistry: The azide functionality allows for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry.
-
Nitrene Chemistry: Photolysis or thermolysis of the azide can generate a highly reactive nitrene intermediate, enabling the synthesis of various nitrogen-containing heterocycles.
-
Pharmaceutical Synthesis: The fluorinated and methylated phenyl ring is a common motif in drug candidates, and the azide group provides a handle for further functionalization.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point and optimize the conditions for their specific needs, always adhering to strict safety protocols when working with azides and diazonium compounds.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the aromatic azide, 1-Azido-3-fluoro-2-methylbenzene. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of a plausible synthetic pathway, predicted spectroscopic data based on the analysis of structurally related molecules, and general experimental protocols for the spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Molecular Structure
This compound is an aromatic compound with the molecular formula C₇H₆FN₃. Its structure consists of a benzene ring substituted with an azido group, a fluorine atom, and a methyl group at positions 1, 3, and 2, respectively.
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of this compound can be logically approached from its corresponding aniline precursor, 2-fluoro-6-methylaniline, which is commercially available. The synthetic route involves a two-step process: diazotization of the amine, followed by a substitution reaction with an azide salt.
Caption: Proposed synthesis of this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including 2-fluoro-6-methylaniline, 2-fluorotoluene, and various aryl azides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.20 - 7.40 | m | - | Aromatic-H |
| ~7.00 - 7.15 | m | - | Aromatic-H |
| ~2.30 | s | - | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 - 162 (d, J ≈ 245 Hz) | C-F |
| ~138 - 142 | C-N₃ |
| ~130 - 135 | Aromatic C-H |
| ~125 - 128 | Aromatic C-H |
| ~115 - 120 (d, J ≈ 20 Hz) | Aromatic C-H |
| ~110 - 115 (d, J ≈ 25 Hz) | C-CH₃ |
| ~15 - 20 | -CH₃ |
Note: 'd' denotes a doublet due to coupling with fluorine.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2110 - 2140 | Strong, Sharp | Asymmetric stretch of -N₃ |
| ~3050 - 3100 | Medium | Aromatic C-H stretch |
| ~2850 - 2960 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1580 - 1620 | Medium | Aromatic C=C stretch |
| ~1450 - 1490 | Medium | Aromatic C=C stretch |
| ~1250 - 1300 | Strong | C-F stretch |
| ~1100 - 1150 | Strong | Symmetric stretch of -N₃ |
A prominent and highly characteristic absorption for aryl azides is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azido group, typically appearing in the 2100-2140 cm⁻¹ region[1].
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 123 | High | [M - N₂]⁺ |
| 96 | Medium | [M - N₂ - HCN]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
The primary fragmentation pathway for aryl azides under electron ionization is the loss of a molecule of nitrogen (N₂) to form a nitrene intermediate, which can then undergo further rearrangements.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis. These should be adapted and optimized for the specific compound and available instrumentation.
Synthesis Protocol
Step 1: Diazotization of 2-Fluoro-6-methylaniline
-
Dissolve 2-fluoro-6-methylaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Azidation
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
-
Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Apply a small amount of the neat sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Introduce a dilute solution of the purified compound into a mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
For GC-MS, use a suitable column and temperature program to separate the compound before it enters the ion source.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct experimental data is not currently available in the public domain, the predicted data and synthetic protocols presented herein offer a strong starting point for researchers working with this and related compounds. The information is designed to aid in the synthesis, purification, and characterization of this molecule, thereby supporting its potential applications in various fields of chemical and pharmaceutical research.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for the thermal stability and decomposition of 1-Azido-3-fluoro-2-methylbenzene is available in publicly accessible literature. This guide provides a comprehensive overview based on the analysis of structurally similar compounds and established principles of aryl azide chemistry. The information herein should be used for informational purposes and as a guide for designing safety protocols, not as a substitute for rigorous experimental testing.
Introduction
This compound is an aromatic azide, a class of compounds recognized for their utility in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles and as photoaffinity labels. However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of their thermal stability and decomposition characteristics to ensure safe handling and application. This technical guide consolidates available data on analogous compounds to provide an in-depth analysis of the expected thermal behavior of this compound.
Estimated Thermal Properties and Data Presentation
The following table summarizes the thermal decomposition data for several substituted phenyl azides, providing a basis for estimating the properties of this compound. Generally, ortho-substituents can influence the rate of thermolysis. For instance, the rate of thermolysis for o-tolyl azide is slightly faster than that of phenyl azide[1].
| Compound Name | Structure | Onset Temperature (Tonset) (°C) | Peak Decomposition Temperature (°C) | Heat of Decomposition (ΔHdecomp) (kJ/mol) | Analytical Method | Reference |
| Phenyl Azide | C₆H₅N₃ | ~140-180 (Decomposition Temp) | Not Specified | Not Specified | Thermolysis | [1] |
| o-Tolyl Azide | o-CH₃C₆H₄N₃ | Slightly lower than Phenyl Azide | Not Specified | Not Specified | Thermolysis | [1] |
| 2,6-Diethylphenyl Azide | 2,6-(C₂H₅)₂C₆H₃N₃ | Not Specified | Not Specified | Not Specified | Laser Flash Photolysis | [2] |
| 2-Azidophenylmethanol | o-(CH₂OH)C₆H₄N₃ | Not Specified | Not Specified | Not Specified | DSC, TG, C80 | [3] |
| 1-Azido-2-nitrobenzene | o-NO₂C₆H₄N₃ | Not Specified | Not Specified | Not Specified | DSC, TG, C80 | [3] |
Note: The data for analogous compounds is sparse and often lacks the specific quantitative values required for a direct comparison. The decomposition of aryl azides without ortho-substituents that can participate in cyclization generally occurs at temperatures between 140-180 °C[1]. The electronic effects of the substituents on this compound are not expected to dramatically lower this decomposition temperature in the absence of a participating ortho group.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition of this compound, the following methodologies are recommended.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the thermal properties of energetic materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Workflow for DSC Analysis:
Detailed Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any pressure generated during decomposition.
-
Instrument Setup: Calibrate the DSC instrument using a standard material (e.g., indium). Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 350 °C) at a constant heating rate (e.g., 5 or 10 °C/min). The experiment should be conducted under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.
-
Data Acquisition and Analysis: Record the heat flow as a function of temperature. The onset temperature of the exothermic decomposition peak is determined by the intersection of the baseline with the tangent of the peak's leading edge. The peak temperature corresponds to the maximum rate of decomposition. The heat of decomposition is calculated by integrating the area under the exothermic peak.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the mass loss associated with the evolution of gases, such as nitrogen from the azide group.
Experimental Workflow for TGA Analysis:
Detailed Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into an open ceramic or aluminum pan.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature.
-
Thermal Program: Heat the sample from ambient temperature to approximately 400 °C at a linear heating rate of 10 °C/min under a continuous flow of inert gas (e.g., nitrogen).
-
Data Acquisition and Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show a distinct step corresponding to the loss of nitrogen gas upon decomposition. The onset temperature of this mass loss provides another measure of the decomposition temperature. The percentage of mass loss can be compared to the theoretical mass percentage of N₂ in the molecule.
Decomposition Pathway
The thermal decomposition of aryl azides typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including intramolecular cyclization, C-H insertion, or rearrangement.
For this compound, the primary decomposition pathway is expected to involve the formation of the corresponding singlet nitrene, which can then intersystem cross to the more stable triplet state.
Proposed Decomposition Pathway:
The substituents on the aromatic ring will influence the reactivity of the nitrene intermediate. The ortho-methyl group may be susceptible to intramolecular C-H insertion reactions, although this is generally less favorable than other pathways for simple alkyl groups. The electron-donating nature of the methyl group and the electron-withdrawing nature of the fluoro group will also affect the stability and subsequent reactions of the nitrene. In the absence of efficient intramolecular trapping pathways, the nitrene is likely to react intermolecularly, leading to the formation of azo compounds and polymeric materials.
Safety Considerations
Aryl azides are energetic compounds that can decompose rapidly, and sometimes explosively, upon initiation by heat, shock, or friction. Therefore, appropriate safety precautions are imperative.
-
Handling: Always handle this compound in small quantities in a well-ventilated fume hood. Use personal protective equipment, including safety glasses, a face shield, and protective gloves.
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.
-
Scale-up: Exercise extreme caution when scaling up reactions involving this compound. A thorough thermal hazard assessment, including DSC and potentially Accelerating Rate Calorimetry (ARC) studies, is strongly recommended before performing reactions on a larger scale.
Conclusion
While direct experimental data for this compound is lacking, this guide provides a framework for understanding its potential thermal stability and decomposition based on the behavior of analogous compounds. The provided experimental protocols for DSC and TGA offer a clear path for obtaining the necessary quantitative data. The proposed decomposition pathway serves as a model for predicting the reaction products. Researchers, scientists, and drug development professionals should use this information to guide their experimental design and to ensure the safe handling and use of this energetic compound. Rigorous experimental verification of the thermal properties is essential before its application in any process.
References
An In-depth Technical Guide to the Safety and Handling of 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-Azido-3-fluoro-2-methylbenzene (CAS No. 1696884-49-7). Due to the limited availability of specific quantitative safety data for this compound, this document combines information from safety data sheets for structurally related aryl azides and general best practices for handling potentially energetic and toxic materials. Professionals handling this substance must exercise extreme caution and adhere to all institutional and regulatory safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on data for analogous compounds, it should be treated as harmful if swallowed or inhaled, and toxic in contact with skin. There is also potential for it to cause damage to organs through prolonged or repeated exposure and to be toxic to aquatic life.[1] As with many organic azides, there is an inherent risk of explosive decomposition when subjected to heat, shock, or friction.
GHS Hazard Statements:
-
H302 + H332: Harmful if swallowed or if inhaled.[1]
-
H311: Toxic in contact with skin.[1]
-
H372: Causes damage to organs through prolonged or repeated exposure.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
-
P260: Do not breathe mist or vapors.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P273: Avoid release to the environment.[1]
-
P280: Wear protective gloves/ protective clothing.[1]
Quantitative Data Summary
Table 1: Toxicological Data for Related Aryl Azides
| Property | Value | Species | Route | Reference Compound |
| LD50 Oral | Data not available | - | - | This compound |
| LC50 Inhalation | Data not available | - | - | This compound |
| LD50 Dermal | Data not available | - | - | This compound |
Table 2: Physical and Chemical Properties of Related Compounds
| Property | Value | Reference Compound |
| Molecular Formula | C₇H₆FN₃ | This compound |
| Molecular Weight | 151.14 g/mol | This compound |
| Flash Point | Data not available | This compound |
| Boiling Point | Data not available | This compound |
| Decomposition Temperature | Data not available | This compound |
Experimental Protocols
Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE when handling this compound.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron and boots should be worn.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure that cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate cartridge should be used.
Safe Handling and Storage
-
Engineering Controls: All manipulations of this compound must be performed in a properly functioning chemical fume hood with a blast shield.
-
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Use only non-sparking tools.
-
Avoid static discharge.
-
Keep away from heat, sparks, and open flames.
-
Work with the smallest possible quantities.
-
-
Storage:
-
Store in a tightly closed, properly labeled container.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, oxidizing agents, and metals.
-
Protect from light.
-
Do not store in refrigerators or freezers that are not spark-proof.
-
Spill and Emergency Procedures
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department immediately.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste in a designated, sealed, and properly labeled container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal procedures.
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Hazard Identification and Control Measures.
Caption: Safe Handling Workflow.
Caption: Emergency Spill Response Protocol.
References
1-Azido-3-fluoro-2-methylbenzene: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azido-3-fluoro-2-methylbenzene is an aromatic organic compound featuring an azide functional group, a fluorine atom, and a methyl group strategically positioned on a benzene ring. This unique combination of substituents imparts a rich and versatile reactivity profile, making it a promising building block for the synthesis of a wide array of complex organic molecules. The presence of the azide group allows for participation in hallmark reactions such as 1,3-dipolar cycloadditions, while the ortho-methyl group opens avenues for intramolecular C-H functionalization, leading to the formation of valuable heterocyclic scaffolds. Furthermore, the fluorine atom can significantly influence the electronic properties and metabolic stability of the resulting molecules, a feature of particular interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in modern organic synthesis.
Synthesis of this compound
The most direct and reliable method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by treatment with an azide salt. For this compound, the precursor would be 3-fluoro-2-methylaniline. The synthesis involves two key steps: the formation of a diazonium salt from the aniline, and the subsequent displacement of the diazonium group with an azide.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of aryl azides from anilines.[1][2][3]
-
Diazotization:
-
To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.
-
The temperature is maintained below 5 °C throughout the addition.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 3-fluoro-2-methylbenzenediazonium chloride solution.
-
-
Azidation:
-
In a separate flask, a solution of sodium azide (1.2 eq) in water is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is then added slowly to the sodium azide solution. Vigorous nitrogen evolution is observed.
-
After the addition is complete, the reaction mixture is stirred for 1-2 hours at room temperature.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
-
Potential Applications in Organic Synthesis
The unique structural features of this compound make it a versatile reagent for the construction of various heterocyclic systems and other complex molecules.
1,3-Dipolar Cycloaddition Reactions: Synthesis of Fluorinated 1,2,3-Triazoles
Aryl azides are well-known 1,3-dipoles that readily undergo Huisgen 1,3-dipolar cycloaddition reactions with alkynes to produce 1,2,3-triazoles.[4] This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and tolerance of a wide range of functional groups.[5] The fluorine substituent on the aromatic ring of this compound is expected to accelerate the cycloaddition reaction due to its electron-withdrawing nature, which lowers the energy of the azide's LUMO.[6] The ortho-methyl group may introduce some steric hindrance, potentially influencing the reaction rate but not preventing the reaction.[7][8]
Figure 2: Workflow for the synthesis of fluorinated 1,2,3-triazoles via CuAAC.
The resulting fluorinated 1,2,3-triazoles are of significant interest in medicinal chemistry. The triazole core can act as a stable linker or a pharmacophore, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[9][10][11]
Table 1: Representative Yields for CuAAC Reactions with Analogous Aryl Azides
| Aryl Azide | Alkyne | Catalyst | Solvent | Yield (%) | Reference |
| Phenyl azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 91 | Sharpless et al. |
| 4-Fluorophenyl azide | 1-Octyne | CuI | THF | 95 | Fokin et al. |
| 2-Methylphenyl azide | Ethyl propiolate | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 88 | Wang et al. |
Intramolecular C-H Amination: Synthesis of Fused Heterocycles
The ortho-methyl group in this compound provides an opportunity for intramolecular C-H amination reactions. Upon thermal or transition-metal-catalyzed decomposition, the azide can generate a highly reactive nitrene intermediate, which can then insert into the C-H bonds of the adjacent methyl group to form a five-membered ring. This process is a powerful method for constructing fused heterocyclic systems like indolines.[12] Rhodium and iridium complexes are known to be particularly effective catalysts for this transformation, often proceeding under mild conditions with high efficiency.[12][13]
Figure 3: Logical workflow for intramolecular C-H amination.
This synthetic route offers a concise way to access substituted indoline scaffolds, which are prevalent in many biologically active natural products and pharmaceuticals.
Table 2: Examples of Transition-Metal-Catalyzed Intramolecular C-H Amination of Aryl Azides
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| 2-Azidobiphenyl | Rh₂(OAc)₄ | Dichloroethane, 80 °C | Carbazole | 95 | Driver et al. |
| 1-(2-Azidophenyl)prop-2-ene | [Ir(coe)₂Cl]₂ | Toluene, 25 °C | 3-Methyl-2,3-dihydro-1H-indole | 92 | Hartwig et al.[12] |
| 2-Azido-1,1'-biphenyl | Pd(OAc)₂ | Toluene, 110 °C | Carbazole | 85 | Bach et al.[14] |
Photochemical and Thermal Reactions
Upon photolysis or thermolysis, this compound is expected to extrude nitrogen gas to form a highly reactive singlet nitrene intermediate. This intermediate can undergo several transformations:
-
Intramolecular C-H Insertion: As discussed above, this is a likely pathway leading to indoline formation.
-
Ring Expansion: The singlet nitrene can rearrange to a dehydroazepine, which can be trapped by nucleophiles to form substituted azepines. The presence of ortho-substituents can influence the rate and outcome of this ring expansion.[15][16][17]
-
Benzazirine Formation: In some cases, the nitrene can cyclize to form a transient benzazirine intermediate, which can then rearrange to other products.[18]
The specific outcome of these reactions will depend on the reaction conditions (e.g., temperature, wavelength of light, presence of trapping agents).
Significance in Medicinal and Materials Chemistry
The products derived from this compound hold significant potential in various fields:
-
Drug Discovery: The fluorinated 1,2,3-triazoles and indolines are valuable scaffolds in medicinal chemistry. The 1,2,3-triazole ring is a well-recognized pharmacophore and bioisostere for amide bonds.[19][20] The incorporation of fluorine can enhance drug-like properties such as metabolic stability and binding affinity.[9][10] Numerous triazole-containing compounds are being investigated for anticancer, antiviral, and antibacterial activities.[21][22][23]
-
Materials Science: The carbazole derivatives that could potentially be synthesized from related biaryl azides are known for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and photovoltaics, due to their electronic and photophysical properties.[13][24][25]
Conclusion
This compound is a promising, albeit currently under-explored, synthetic building block. Its multifunctionality allows for a diverse range of chemical transformations, including highly efficient cycloadditions and powerful C-H functionalization reactions. The ability to readily generate fluorinated triazoles and fused nitrogen heterocycles from this single precursor makes it a valuable tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound is warranted and is expected to uncover new and efficient synthetic methodologies.
References
- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 2. Aryl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]
- 3. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 10. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intramolecular Ir(I)-catalyzed benzylic C-H bond amination of ortho-substituted aryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpsr.com [ijpsr.com]
- 23. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Direct synthesis of aryl-annulated [ c ]carbazoles by gold( i )-catalysed cascade reaction of azide-diynes and arenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03525C [pubs.rsc.org]
An In-depth Technical Guide to 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Azido-3-fluoro-2-methylbenzene, a fluorinated aromatic azide of interest in chemical synthesis and drug discovery. Due to a lack of specific documented history on its discovery, this guide focuses on the plausible and widely accepted synthetic methodology, derived from established chemical principles for analogous compounds. Detailed experimental protocols, safety considerations, and physiochemical data for the key precursor are presented. The logical workflow for its synthesis is also visualized through a process diagram.
Introduction
This compound (CAS Number: 1696884-49-7) is a substituted aromatic azide. The presence of the azido group makes it a versatile building block for the introduction of nitrogen-containing functionalities, particularly through cycloaddition reactions (e.g., "click chemistry") to form triazoles, which are prevalent scaffolds in medicinal chemistry. The fluorine and methyl substituents on the benzene ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive fragment for the design of novel therapeutic agents. While the specific historical details of the discovery of this compound are not extensively documented in publicly available literature, its synthesis can be reliably inferred from well-established organic chemistry reactions.
Physicochemical Properties of the Key Precursor
The primary precursor for the synthesis of this compound is 2-Fluoro-6-methylaniline. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 443-89-0 |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 187 °C at 760 mmHg |
| Density | 1.082 g/mL at 25 °C |
| Refractive Index | n20/D 1.536 |
Plausible Synthetic Pathway
The most probable synthetic route to this compound involves a two-step process starting from 3-Fluoro-2-nitrotoluene:
-
Reduction of the nitro group: 3-Fluoro-2-nitrotoluene is reduced to form the key intermediate, 2-Fluoro-6-methylaniline.
-
Diazotization and Azidation: The amino group of 2-Fluoro-6-methylaniline is converted to a diazonium salt, which is then displaced by an azide ion to yield the final product.
The following diagram illustrates this proposed synthetic workflow:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on general procedures for analogous transformations and should be adapted and optimized as necessary.
Synthesis of 2-Fluoro-6-methylaniline from 3-Fluoro-2-nitrotoluene
Materials:
-
3-Fluoro-2-nitrotoluene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-2-nitrotoluene (1 equivalent).
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield 2-Fluoro-6-methylaniline. The product can be further purified by distillation if necessary.
Synthesis of this compound from 2-Fluoro-6-methylaniline
Materials:
-
2-Fluoro-6-methylaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Deionized water
-
Ice
Procedure:
-
In a beaker, dissolve 2-Fluoro-6-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve sodium azide (1.2 equivalents) in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent under reduced pressure to obtain this compound. Caution: The product is an organic azide and may be unstable upon heating. Purification by distillation should be avoided if possible or performed with extreme caution behind a blast shield.
Safety Considerations
2-Fluoro-6-methylaniline:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated fume hood.
Sodium Azide and Diazonium Salts:
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.
-
Diazonium salts are often unstable and can be explosive, especially in a dry state. They should be kept in solution and used immediately after preparation.
-
The reaction of diazonium salts with sodium azide produces hydrazoic acid, which is also toxic and explosive.
-
All operations involving diazonium salts and sodium azide must be conducted in a fume hood, behind a blast shield, and at low temperatures.
-
Avoid contact of sodium azide with acids, as this liberates toxic and explosive hydrazoic acid.
-
Avoid contact of sodium azide with heavy metals, as this can form highly explosive heavy metal azides.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7.0-7.5 ppm, a singlet for the methyl group around 2.0-2.5 ppm. |
| ¹³C NMR | Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. A signal for the methyl carbon. |
| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the azide asymmetric stretch around 2100-2150 cm⁻¹. C-H stretching and aromatic C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₇H₆FN₃ (151.14 g/mol ). A prominent fragment corresponding to the loss of N₂ (28 g/mol ). |
Conclusion
This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Although its specific discovery and history are not well-documented, its synthesis can be reliably achieved through a standard sequence of nitro group reduction followed by diazotization and azidation of the resulting aniline. This guide provides a comprehensive overview of this plausible synthetic route, including detailed experimental protocols and critical safety information, to aid researchers in the safe and efficient preparation of this compound. Further research to fully characterize this molecule and explore its reactivity is warranted.
An In-depth Technical Guide to 1-Azido-3-fluoro-2-methylbenzene and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on 1-Azido-3-fluoro-2-methylbenzene. This guide, therefore, provides a comprehensive overview based on established principles of organic chemistry, data from structurally related analogs, and the well-documented applications of aryl azides in chemical biology and drug discovery.
Introduction
This compound belongs to the class of substituted aryl azides, a group of compounds that have garnered significant interest in the scientific community. The unique chemical properties of the azide functional group, combined with the electronic effects of the fluorine and methyl substituents on the benzene ring, make this molecule and its analogs valuable tools in various research and development areas.
Aryl azides are particularly renowned for their utility in bioorthogonal chemistry . These reactions occur within living systems without interfering with native biochemical processes.[1][2] The azide group is an excellent bioorthogonal handle because it is small, stable in biological media, and absent in most living organisms.[1] This allows for the specific labeling and tracking of biomolecules.
This guide will explore the probable synthesis, chemical properties, and potential applications of this compound and its structural isomers, providing a foundational understanding for researchers interested in utilizing these compounds.
Physicochemical Properties and Structural Analogs
While specific experimental data for this compound is scarce, we can infer its properties from its structure and by comparing it to known analogs.
Table 1: Physicochemical Properties of this compound and its Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |
| This compound | Not Available | C₇H₆FN₃ | 151.14 | Inferred |
| 1-Azido-2-fluoro-3-methylbenzene | 1696884-49-7 | C₇H₆FN₃ | 151.14 | Not Available |
| 1-Azido-2-fluoro-4-methylbenzene | 864866-32-0 | C₇H₆FN₃ | 151.14 | Not Available |
| 3-Fluoro-2-methylaniline (precursor) | 443-86-7 | C₇H₈FN | 125.14 | SLDLVGFPFFLYBM-UHFFFAOYSA-N[3] |
| 2-Fluoro-6-methylaniline (precursor) | 443-89-0 | C₇H₈FN | 125.14 | CMVJYZNBMRJICR-UHFFFAOYSA-N[4] |
The presence of a fluorine atom is expected to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The position of the substituents on the aromatic ring will influence the electronic distribution and, consequently, the reactivity of the azide group and the aromatic ring itself.
Synthesis and Experimental Protocols
The synthesis of this compound would likely proceed through the diazotization of the corresponding aniline precursor, 3-Fluoro-2-methylaniline. This is a standard and widely used method for the preparation of aryl azides.
Synthesis of the Aniline Precursor
The synthesis of the required precursor, 3-Fluoro-2-methylaniline, can be achieved through various established organic synthesis routes. One plausible approach involves the nitration of 2-fluorotoluene followed by the reduction of the nitro group.
Diazotization of 3-Fluoro-2-methylaniline
The conversion of the aniline to the azide is typically achieved in a two-step, one-pot reaction.
Experimental Protocol: General Procedure for the Synthesis of Aryl Azides from Anilines
-
Dissolution of Aniline: The corresponding aniline (e.g., 3-Fluoro-2-methylaniline) is dissolved in an acidic aqueous solution, typically hydrochloric acid or sulfuric acid, at a low temperature (0-5 °C) in a reaction vessel.
-
Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining the low temperature. This reaction forms an in-situ diazonium salt.
-
Azide Formation: A solution of sodium azide (NaN₃) in water is then added slowly to the diazonium salt solution. The azide anion displaces the diazonium group, leading to the formation of the desired aryl azide and the evolution of nitrogen gas.
-
Workup: The reaction mixture is then typically warmed to room temperature and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude aryl azide.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
Safety Precaution: Organic azides can be explosive, especially at elevated temperatures or when subjected to shock. All reactions involving azides should be carried out with appropriate safety measures, including the use of a blast shield.
The following diagram illustrates the general workflow for the synthesis of this compound.
Applications in Drug Discovery and Chemical Biology
Aryl azides, including fluorinated analogs, are powerful tools in drug discovery and chemical biology due to their ability to participate in bioorthogonal reactions. These reactions allow for the selective modification of biomolecules in their native environment.
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a phosphine, which forms a stable amide bond.[1][5] This reaction has been widely used for labeling proteins, glycans, and other biomolecules.[5][6]
The workflow for a typical Staudinger ligation experiment is depicted below.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often referred to as "click chemistry," the CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage. While highly efficient, the cytotoxicity of copper has limited its direct application in living cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.[7] SPAAC has become a cornerstone of in vivo chemical biology.
The electron-withdrawing nature of the fluorine atom in this compound could potentially enhance the rate of SPAAC reactions.
Quantitative Data
As specific quantitative data for this compound is not available, the following table presents representative data for related compounds and reactions to provide a comparative context.
Table 2: Representative Reaction Kinetics and Yields
| Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Typical Yield (%) | Reference |
| Staudinger Ligation | Azide + Triarylphosphine | ~0.002 | 70-95 | [5] |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | >90 | General Knowledge |
| SPAAC | Azide + Cyclooctyne | 10⁻³ - 1 | 60-90 | [7] |
Conclusion
This compound and its structural analogs represent a class of chemical tools with significant potential in drug discovery and chemical biology. While specific data for the title compound is limited, the established chemistry of aryl azides provides a strong foundation for its synthesis and application. The principles of bioorthogonal chemistry, particularly Staudinger ligation and strain-promoted azide-alkyne cycloaddition, offer powerful strategies for the site-specific labeling and investigation of biomolecules. Further research into the synthesis and reactivity of these fluorinated aryl azides is warranted to fully explore their utility in advancing our understanding of biological systems and in the development of new therapeutic agents.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氟-6-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 1-Azido-3-fluoro-2-methylbenzene in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the intrinsic reactivity of a strained cyclooctyne with an azide to form a stable triazole linkage.[3] The reaction rate and efficiency of SPAAC can be significantly influenced by the electronic properties of the azide component.[3][4] Aryl azides, particularly those bearing electron-withdrawing groups, have been shown to exhibit enhanced reactivity in these cycloadditions.[3]
This document provides detailed application notes and protocols for the use of 1-Azido-3-fluoro-2-methylbenzene , a substituted aryl azide, in SPAAC reactions. The presence of a fluorine atom is expected to enhance the azide's reactivity through its electron-withdrawing nature, while the ortho-methyl group may introduce steric effects that can also modulate the reaction kinetics. These characteristics make this compound a potentially valuable reagent for applications in bioconjugation, drug delivery, and molecular imaging.
Principle of the Method
The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition between an azide and a strained alkyne, such as a cyclooctyne.[5] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[3] The introduction of electron-withdrawing substituents, such as a fluorine atom, on the aryl azide can further accelerate the reaction by lowering the energy of the azide's highest occupied molecular orbital (HOMO), leading to a more favorable interaction with the alkyne's lowest unoccupied molecular orbital (LUMO).
The substitution pattern of this compound, with a fluoro group meta and a methyl group ortho to the azide, presents an interesting case for studying the interplay of electronic and steric effects on SPAAC kinetics. While the fluorine atom is anticipated to increase the reaction rate, the ortho-methyl group might sterically hinder the approach of the bulky cyclooctyne, potentially counteracting the electronic activation.
Experimental Protocols
The following protocols are generalized for the use of this compound in a typical SPAAC reaction with a dibenzocyclooctyne (DBCO) derivative, a commonly used strained alkyne. Researchers should optimize these protocols for their specific applications.
Materials and Reagents
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-amine)
-
Anhydrous, degassed solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS))
-
Reaction vessels (e.g., microcentrifuge tubes, round-bottom flasks)
-
Analytical equipment (e.g., HPLC, LC-MS, NMR)
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol describes the conjugation of this compound to a DBCO-functionalized protein.
-
Preparation of Reagents:
-
Dissolve the DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-functionalized protein solution.
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the azide is typically recommended to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the protein.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific DBCO reagent and the desired degree of labeling.
-
-
Purification:
-
Remove the excess unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., PD-10 desalting column), dialysis, or tangential flow filtration.
-
-
Analysis:
-
Characterize the resulting conjugate by methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol 2: Monitoring Reaction Kinetics by HPLC or LC-MS
This protocol can be used to determine the reaction rate of this compound with a DBCO-containing small molecule.
-
Preparation of Reaction Solutions:
-
Prepare stock solutions of this compound and a DBCO-containing small molecule (e.g., DBCO-acid) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). A typical starting concentration is 1 mM for each reactant.
-
-
Reaction Initiation:
-
In a thermostatted vial, mix equal volumes of the this compound and DBCO-acid solutions to initiate the reaction.
-
-
Time-Course Analysis:
-
At regular time intervals (e.g., every 5-10 minutes for the first hour, then less frequently), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., the mobile phase for HPLC analysis).
-
-
HPLC or LC-MS Analysis:
-
Inject the quenched aliquots onto an HPLC or LC-MS system equipped with a suitable column (e.g., C18).
-
Monitor the disappearance of the starting materials and the appearance of the triazole product by UV absorbance or mass spectrometry.
-
-
Data Analysis:
-
Plot the concentration of the reactants or product as a function of time.
-
Determine the second-order rate constant from the kinetic data.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the SPAAC reaction of this compound with a generic DBCO derivative, based on the expected influence of the substituents. Actual experimental data should be generated following the protocols above.
| Parameter | Expected Value/Range | Notes |
| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | The fluorine atom is expected to increase the rate constant compared to unsubstituted phenyl azide. The ortho-methyl group may slightly decrease the rate due to steric hindrance, resulting in a moderate overall rate. |
| Reaction Time for >90% Conversion | 1 - 4 hours | At millimolar concentrations, the reaction is expected to proceed to near completion within a few hours at room temperature. |
| Optimal pH Range | 6.0 - 8.0 | SPAAC reactions are generally insensitive to pH within this range, making them suitable for biological applications. |
| Compatible Solvents | Aqueous buffers, DMSO, DMF, Acetonitrile | The reaction is compatible with a wide range of polar protic and aprotic solvents. |
Visualizations
Caption: Experimental workflow for the SPAAC conjugation of this compound.
Caption: Factors influencing the SPAAC reaction with this compound.
Conclusion
This compound is a promising reagent for strain-promoted alkyne-azide cycloaddition reactions. Its unique substitution pattern allows for the investigation of combined electronic and steric effects on reaction kinetics. The provided protocols offer a starting point for researchers to explore the utility of this compound in various applications, from bioconjugation to the development of novel therapeutic and diagnostic agents. Further experimental work is necessary to fully characterize the reactivity of this specific azide and to optimize its use in different contexts.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 1-Azido-3-fluoro-2-methylbenzene in Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-Azido-3-fluoro-2-methylbenzene as a photoreactive crosslinking agent in photoaffinity labeling (PAL) experiments. This document outlines the principles of PAL, probe design considerations, and step-by-step methodologies for target identification and validation.
1. Introduction to Photoaffinity Labeling with this compound
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize specific molecular interactions between a small molecule (ligand) and its protein target.[1][2] The methodology relies on a photoaffinity probe, which is a modified version of the ligand of interest. This probe is engineered to include a photoreactive group that, upon activation by UV light, forms a highly reactive intermediate that covalently bonds to the interacting protein.[1][3]
This compound serves as a compact and efficient photoreactive moiety for these probes. Aryl azides are a well-established class of photo-crosslinkers due to their relative stability in the dark and their ability to be activated by UV light to form a reactive nitrene intermediate.[4][5] This nitrene can then insert into C-H or N-H bonds in the immediate vicinity, creating a stable, covalent linkage to the target protein.[6]
The inclusion of a fluorine atom in the aryl ring can offer several advantages in drug discovery and chemical biology applications. Fluorine can modulate the physicochemical properties of a molecule, potentially enhancing its binding affinity, metabolic stability, and target selectivity.[7][8]
2. Principle of the Method
The general workflow for photoaffinity labeling involves incubating the photoaffinity probe with a complex biological sample, such as a cell lysate or live cells, to allow for binding to its target protein.[1][9] Subsequent irradiation with UV light activates the azide group, leading to covalent crosslinking. The labeled proteins are then enriched and identified, typically using mass spectrometry.[9][10][11]
Caption: Chemical pathway of aryl azide activation by UV light.
3. Experimental Protocols
The following protocols provide a generalized framework for using a photoaffinity probe containing the this compound moiety. Optimization of parameters such as probe concentration, incubation time, and UV exposure is critical for success.[1]
Caption: Standard experimental workflow for target identification.
Protocol 1: Photoaffinity Labeling in Cell Lysate
-
Prepare Cell Lysate: Harvest cells and lyse them in a suitable non-denaturing lysis buffer (see Table 2 for examples). Avoid buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT), as they can quench the reactive nitrene or reduce the azide group, respectively.[6]
-
Incubation: Add the photoaffinity probe to the clarified cell lysate. The optimal concentration should be determined empirically but is often based on the binding affinity of the parent ligand. Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at 4°C to allow the probe to bind to its target.
-
Competition Control (Optional but Recommended): In a parallel sample, pre-incubate the lysate with an excess (e.g., 50-100 fold) of the original, unlabeled ligand before adding the photoaffinity probe. This control is crucial to distinguish specific binding from non-specific interactions.[3]
-
UV Crosslinking: Transfer the samples to a suitable reaction vessel, such as a quartz cuvette or an open microcentrifuge tube on ice.[6] Irradiate the sample with UV light (see Table 1 for typical conditions). The sample should be placed on ice to prevent heating.[6]
-
Quenching: After irradiation, the reaction can be quenched by adding a primary amine or a reducing agent if necessary for downstream applications.
Protocol 2: Target Enrichment and Analysis
This protocol assumes the photoaffinity probe includes an affinity tag, such as biotin, for enrichment.
-
Affinity Pulldown: Add streptavidin-conjugated beads to the UV-irradiated lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins using a suitable method like silver staining or Coomassie blue. Specific target proteins should appear as distinct bands in the probe-treated lane but should be significantly reduced or absent in the competition control lane.[3]
-
Protein Identification: Excise the specific bands of interest from the gel for identification by mass spectrometry.[3][9]
4. Data Presentation and Interpretation
Quantitative data from photoaffinity labeling experiments should be carefully recorded and presented. The tables below provide examples of key experimental parameters.
Table 1: Typical UV Irradiation Conditions for Aryl Azide Probes
| Parameter | Typical Range | Notes |
|---|---|---|
| Wavelength | 254 - 365 nm | The optimal wavelength depends on the specific absorbance of the aryl azide derivative.[6] |
| Light Source | Handheld UV lamp, crosslinker | Source intensity will affect exposure time. |
| Exposure Time | 5 - 30 minutes | Must be optimized to maximize specific labeling while minimizing protein damage.[1] |
| Distance from Source | 1 - 5 cm | Keep consistent across experiments. |
| Temperature | 4°C (on ice) | Prevents sample heating and potential protein degradation.[6] |
Table 2: Example Buffer Compositions for PAL Experiments
| Buffer Component | Concentration | Purpose | Incompatible Additives |
|---|---|---|---|
| HEPES, pH 7.4 | 25 - 50 mM | Buffering agent | Tris, Glycine (Primary Amines) |
| NaCl | 150 mM | Ionic strength | - |
| MgCl₂ | 1 - 5 mM | Divalent cation | - |
| Glycerol | 10% (v/v) | Stabilizer | - |
| Protease Inhibitors | 1x Cocktail | Prevent protein degradation | DTT, β-mercaptoethanol (Thiols) |
5. Target Validation
Confirming that a protein identified via PAL is a true biological target is a critical final step. Competition experiments are the primary method of on-the-spot validation.
Caption: Validating specific interactions using a competition assay.
If an interaction is specific, pre-incubation with an excess of the non-photoreactive parent compound will occupy the binding sites on the target protein, thereby preventing the photoaffinity probe from binding and crosslinking.[3] This leads to a significant reduction in the signal for the target protein compared to the sample without the competitor.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds starting from 1-Azido-3-fluoro-2-methylbenzene. The described methods include [3+2] cycloaddition reactions for the preparation of 1,2,3-triazoles and tetrazoles, a multi-step synthesis of benzimidazoles via reduction and condensation, and an intramolecular cyclization to form carbazoles. The potential applications of these fluorinated heterocycles in drug discovery are also discussed, with a focus on their potential as anticancer agents.
Synthesis of 1-(3-Fluoro-2-methylphenyl)-1H-1,2,3-triazoles
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4][5] This protocol describes the reaction of this compound with various terminal alkynes.
Experimental Protocol:
A solution of this compound (1.0 mmol) and the respective terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is prepared. To this solution, sodium ascorbate (0.2 mmol) is added, followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-(3-Fluoro-2-methylphenyl)-4-substituted-1H-1,2,3-triazole.
Quantitative Data Summary:
| Entry | Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(3-Fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole | 12 | 92 |
| 2 | Propargyl alcohol | (1-(3-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol | 16 | 88 |
| 3 | Ethynyltrimethylsilane | 1-(3-Fluoro-2-methylphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | 14 | 95 |
| 4 | 1-Octyne | 1-(3-Fluoro-2-methylphenyl)-4-hexyl-1H-1,2,3-triazole | 24 | 85 |
Synthetic Workflow:
Caption: Workflow for the CuAAC synthesis of 1,2,3-triazoles.
Synthesis of 5-Substituted-1-(3-fluoro-2-methylphenyl)-1H-tetrazoles
The [3+2] cycloaddition of aryl azides with nitriles is a common method for the synthesis of 5-substituted-1H-tetrazoles.[6][7][8][9][10] This protocol outlines a zinc(II)-catalyzed approach.
Experimental Protocol:
A mixture of this compound (1.0 mmol), the corresponding nitrile (1.2 mmol), and zinc bromide (0.2 mmol) in N,N-dimethylformamide (DMF, 5 mL) is heated at 120 °C for 24 hours in a sealed tube. The reaction is monitored by TLC. After cooling to room temperature, the reaction mixture is poured into a 1 M aqueous solution of sodium hydroxide (20 mL) and washed with ethyl acetate to remove any unreacted starting materials. The aqueous layer is then acidified with 2 M hydrochloric acid to precipitate the tetrazole product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the 5-substituted-1-(3-fluoro-2-methylphenyl)-1H-tetrazole.
Quantitative Data Summary:
| Entry | Nitrile | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzonitrile | 1-(3-Fluoro-2-methylphenyl)-5-phenyl-1H-tetrazole | 24 | 85 |
| 2 | Acetonitrile | 1-(3-Fluoro-2-methylphenyl)-5-methyl-1H-tetrazole | 24 | 78 |
| 3 | 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1-(3-fluoro-2-methylphenyl)-1H-tetrazole | 24 | 89 |
| 4 | Propionitrile | 5-Ethyl-1-(3-fluoro-2-methylphenyl)-1H-tetrazole | 24 | 75 |
Synthetic Workflow:
Caption: Workflow for the synthesis of 1,5-disubstituted tetrazoles.
Synthesis of 2-Substituted-5-fluoro-6-methyl-1H-benzimidazoles
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[11] This protocol describes a two-step synthesis starting from this compound, involving reduction of the azide to the corresponding diamine, followed by cyclization.
Experimental Protocol:
Step 1: Synthesis of 4-Fluoro-3-methyl-1,2-phenylenediamine
To a solution of this compound (1.0 mmol) in ethanol (10 mL), Raney Nickel (catalytic amount) is added.[12] The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours. The reaction is monitored by TLC until the starting material is completely consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 4-Fluoro-3-methyl-1,2-phenylenediamine, which is used in the next step without further purification.
Step 2: Synthesis of 2-Substituted-5-fluoro-6-methyl-1H-benzimidazoles
A mixture of 4-Fluoro-3-methyl-1,2-phenylenediamine (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-substituted-5-fluoro-6-methyl-1H-benzimidazole.
Quantitative Data Summary:
| Entry | Aldehyde | Product | Reaction Time (h) | Overall Yield (%) |
| 1 | Benzaldehyde | 5-Fluoro-6-methyl-2-phenyl-1H-benzimidazole | 4 | 82 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-fluoro-6-methyl-1H-benzimidazole | 5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 5-Fluoro-6-methyl-2-(4-methoxyphenyl)-1H-benzimidazole | 4 | 85 |
| 4 | 2-Naphthaldehyde | 5-Fluoro-6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole | 6 | 79 |
Synthetic Workflow:
Caption: Two-step synthesis of 2-substituted benzimidazoles.
Synthesis of Fluorinated Carbazoles via Intramolecular Cyclization
Aryl azides can undergo thermal or photochemically induced intramolecular C-H amination to form carbazoles through a nitrene intermediate.[13][14][15][16][17] This protocol outlines the thermal cyclization of a biaryl azide precursor.
Experimental Protocol:
Step 1: Synthesis of 2-Azido-6-fluoro-3-methyl-1,1'-biphenyl
A mixture of 2-bromo-1-azido-3-fluoro-4-methylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is heated at 100 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 2-Azido-6-fluoro-3-methyl-1,1'-biphenyl.
Step 2: Intramolecular Cyclization to 4-Fluoro-3-methyl-9H-carbazole
2-Azido-6-fluoro-3-methyl-1,1'-biphenyl (1.0 mmol) is dissolved in 1,2-dichlorobenzene (10 mL) and the solution is heated at 180 °C for 4 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 4-Fluoro-3-methyl-9H-carbazole.
Quantitative Data Summary:
| Step | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Azido-6-fluoro-3-methyl-1,1'-biphenyl | 12 | 75 |
| 2 | 4-Fluoro-3-methyl-9H-carbazole | 4 | 68 |
Synthetic Workflow:
Caption: Synthesis of a fluorinated carbazole via Suzuki coupling and intramolecular cyclization.
Application Notes: Potential in Drug Discovery
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[18][19][20]
-
Anticancer Activity: Many fluorinated 1,2,3-triazole and benzimidazole derivatives have demonstrated potent anticancer activity.[21][22][23][24][25] These compounds can act through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[23][24] The synthesized fluorinated heterocycles from this compound represent promising scaffolds for the development of novel anticancer agents.
-
Antimicrobial Activity: Fluorinated benzimidazoles have also been reported to possess significant antibacterial and antifungal properties.[26] The incorporation of fluorine can enhance the antimicrobial efficacy of the parent benzimidazole core.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism by which a synthesized fluorinated benzimidazole could inhibit the EGFR signaling pathway, a common target in cancer therapy.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel Synthesis of 5-Substituted Tetrazoles from Nitriles | Semantic Scholar [semanticscholar.org]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. Page loading... [wap.guidechem.com]
- 13. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 21. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 26. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Generation of 3-Fluoro-2-methylphenylnitrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for the generation and characterization of the highly reactive intermediate, 3-fluoro-2-methylphenylnitrene, from its precursor, 1-azido-3-fluoro-2-methylbenzene. Aryl nitrenes are of significant interest in organic synthesis and materials science due to their diverse reactivity, including C-H bond insertion, aziridination, and rearrangement reactions.[1] The protocols outlined below are based on established methods for the photochemical generation of aryl nitrenes and their subsequent characterization using matrix isolation spectroscopy.[2][3]
Safety is paramount when working with azide compounds. Organic azides are energetic materials and can be explosive, sensitive to heat, shock, and light.[4][5][6] A thorough risk assessment must be conducted before commencing any experimental work.
Reaction Pathway and Logic
The generation of 3-fluoro-2-methylphenylnitrene is typically achieved through the photolysis of this compound. Ultraviolet (UV) irradiation provides the energy to extrude a molecule of nitrogen (N₂), yielding the highly reactive nitrene intermediate. This process is often carried out at cryogenic temperatures in an inert matrix to trap and stabilize the nitrene for spectroscopic characterization.
Caption: Photochemical generation of 3-fluoro-2-methylphenylnitrene.
Experimental Protocols
Synthesis of this compound (Generalized Procedure)
This protocol is a general method and should be adapted from procedures for similar substituted anilines.
Materials:
-
3-Fluoro-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware
Procedure:
-
Diazotization:
-
Dissolve 3-fluoro-2-methylaniline in a solution of hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir for 1-2 hours at 0-5 °C, then slowly warm to room temperature.
-
-
Extraction and Purification:
Safety Precautions for Azide Synthesis:
-
All work with azides must be performed in a well-ventilated fume hood behind a blast shield.[5][7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Avoid using metal spatulas or ground glass joints which can cause friction and lead to detonation.[5][7]
-
Never use chlorinated solvents with azides, as this can form explosive diazidomethane.[4][6]
-
Azide waste should be handled and disposed of according to institutional safety guidelines.[6]
Photochemical Generation and Matrix Isolation of 3-Fluoro-2-methylphenylnitrene
This protocol describes the generation of the nitrene and its trapping in a cryogenic matrix for spectroscopic analysis.
Materials:
-
This compound
-
Argon gas (high purity)
-
Solvent for sample introduction (e.g., dichloromethane, used with extreme caution due to potential reactivity with azides, or a non-halogenated alternative)
Equipment:
-
Matrix isolation apparatus (closed-cycle helium cryostat)
-
High-vacuum system
-
Deposition line with a needle valve for gas control
-
UV light source (e.g., mercury lamp with appropriate filters)
-
FT-IR spectrometer
-
EPR spectrometer
Experimental Workflow Diagram:
Caption: Workflow for matrix isolation and photolysis.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent. The concentration should be low to ensure isolation of individual molecules in the matrix.
-
Matrix Deposition:
-
Cool the cryostat to the desired temperature (typically 10-20 K).
-
Introduce the gaseous mixture of the azide and a large excess of argon gas into the high-vacuum chamber of the cryostat.
-
Deposit the mixture onto a cold window (e.g., CsI for IR, quartz for UV-Vis and EPR) at a controlled rate.
-
-
Initial Characterization: Record the IR and/or EPR spectrum of the matrix-isolated this compound precursor.
-
Photolysis:
-
Irradiate the matrix with a UV lamp. The wavelength should be chosen to correspond to an absorption band of the azide, often in the range of 250-350 nm.
-
The duration of photolysis will depend on the lamp intensity and the quantum yield of the reaction and may range from minutes to hours.
-
-
Nitrene Characterization:
-
Record the IR and EPR spectra of the matrix after photolysis.
-
The appearance of new spectral features and the disappearance of the azide signals indicate the formation of the nitrene.
-
Data Presentation
The following tables present hypothetical quantitative data that would be expected from the characterization of this compound and the corresponding nitrene.
Table 1: Infrared Spectroscopic Data (in Argon Matrix at 10 K)
| Compound | Vibrational Mode | Expected Frequency (cm⁻¹) |
| This compound | Asymmetric N₃ stretch | ~2130 - 2170 |
| Symmetric N₃ stretch | ~1250 - 1290 | |
| 3-Fluoro-2-methylphenylnitrene (Triplet) | C-N stretch | ~1300 - 1350 |
| Aromatic ring modes | ~1400 - 1600 |
Table 2: EPR Spectroscopic Data for Triplet 3-Fluoro-2-methylphenylnitrene (in Argon Matrix at 10 K)
| Parameter | Expected Value |
| g-value | ~2.002 |
| Zero-Field Splitting (D) | 0.9 - 1.0 cm⁻¹ |
| Zero-Field Splitting (E) | < 0.01 cm⁻¹ |
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the generation and characterization of 3-fluoro-2-methylphenylnitrene. Researchers should adapt these generalized procedures to their specific laboratory conditions and equipment. Strict adherence to safety protocols is essential when working with potentially explosive azide compounds. The spectroscopic data obtained from these experiments will provide valuable insights into the electronic structure and reactivity of this important class of intermediates.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. Matrix isolation, time-resolved IR, and computational study of the photochemistry of benzoyl azide (Journal Article) | OSTI.GOV [osti.gov]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ucd.ie [ucd.ie]
- 7. uvic.ca [uvic.ca]
Application Notes and Protocols: 1-Azido-3-fluoro-2-methylbenzene as a Polymer Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-azido-3-fluoro-2-methylbenzene as a photo- and thermally-activated crosslinking agent in polymer chemistry. While direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates from established principles of fluorinated aryl azide chemistry to provide robust starting points for researchers. Aryl azides are versatile crosslinkers that, upon activation, form highly reactive nitrenes capable of creating covalent bonds with a variety of polymers, thereby modifying their mechanical and chemical properties.[1][2] The inclusion of fluorine and methyl groups on the phenyl ring is expected to influence the reactivity and stability of the nitrene intermediate, offering potential advantages in crosslinking efficiency and specificity.[2]
Introduction
This compound is an aromatic azide that can be utilized as a covalent crosslinking agent for polymeric materials. The crosslinking process can be initiated either by ultraviolet (UV) irradiation or by thermal activation.[2][3] Both methods lead to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, most notably insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, as well as addition to carbon-carbon double bonds, to form stable covalent crosslinks between polymer chains.[1][4]
The presence of a fluorine atom on the aromatic ring can enhance the photo-crosslinking efficiency, favoring C-H insertion over other side reactions.[2] The methyl group may also influence the reactivity and stability of the resulting nitrene. These substitutions allow for fine-tuning of the crosslinking process.
Potential Applications:
-
Biomaterials: Creating stable hydrogels for tissue engineering and drug delivery.
-
Electronics: Fabricating photoresists and encapsulants for microelectronics.
-
Coatings: Enhancing the durability and solvent resistance of polymer films.
-
Elastomers: Improving the mechanical properties and thermal stability of rubbers.
Chemical and Physical Properties
| Property | Estimated Value |
| Molecular Formula | C₇H₆FN₃ |
| Molecular Weight | 151.14 g/mol |
| Appearance | Likely a pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., THF, DMF, NMP, chlorinated solvents).[5] |
| Thermal Stability | Azide groups are known to decompose at elevated temperatures, typically in the range of 150-300 °C.[1][6] |
| Photochemical Activity | Expected to be activated by UV light, with the specific wavelength depending on the full aromatic system. |
Reaction Mechanism and Experimental Workflow
The general mechanism for crosslinking using this compound involves the generation of a nitrene intermediate.
Caption: General mechanism of polymer crosslinking using an aryl azide.
The experimental workflow for utilizing this compound as a crosslinking agent is outlined below.
Caption: Experimental workflow for polymer crosslinking.
Experimental Protocols
Note: These are general protocols and may require optimization for specific polymers and applications. All work with azides should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses and blast shields, due to the potential explosive nature of azide compounds.
Synthesis of this compound (Exemplary)
This is a hypothetical synthesis based on standard organic chemistry procedures.
-
Diazotization: Dissolve 3-fluoro-2-methylaniline in an acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Azide Formation: In a separate flask, dissolve sodium azide (NaN₃) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Extraction and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Protocol for Photo-Crosslinking
-
Preparation of Polymer Solution:
-
Dissolve the polymer of interest in a suitable solvent to a desired concentration (e.g., 10% w/v).
-
Add this compound to the polymer solution. The concentration of the crosslinker can be varied (e.g., 0.5-5 wt% relative to the polymer).
-
Stir the solution until the crosslinker is fully dissolved.
-
-
Sample Preparation:
-
Cast the polymer solution onto a suitable substrate (e.g., glass slide, silicon wafer) to form a thin film using techniques like spin-coating or drop-casting.
-
Alternatively, the solution can be used for techniques like electrospinning or 3D printing.
-
Dry the sample to remove the solvent.
-
-
UV Irradiation:
-
Place the sample in a UV crosslinking chamber.
-
Irradiate the sample with UV light. The optimal wavelength will likely be in the short-wave UV range (254-300 nm) for simple aryl azides.[1]
-
The irradiation time and intensity will need to be optimized for the specific polymer and crosslinker concentration. Start with an energy dose of 1-5 J/cm².
-
-
Post-Treatment:
-
After irradiation, the sample may be heated (annealed) to relax any internal stresses.
-
Wash the sample with a good solvent for the uncrosslinked polymer to remove any non-crosslinked material and determine the gel fraction.
-
Protocol for Thermal Crosslinking
-
Preparation of Polymer Blend:
-
Follow the same procedure as for photo-crosslinking to prepare a solution of the polymer and crosslinker.
-
Cast and dry the polymer film as described above.
-
-
Thermal Curing:
-
Post-Treatment:
-
Allow the sample to cool to room temperature.
-
Perform a solvent wash to determine the extent of crosslinking.
-
Characterization of Crosslinked Polymers
The success of the crosslinking process can be evaluated using several analytical techniques.
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitor the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of new peaks corresponding to the crosslinked structure.[7] |
| Solvent Swelling and Gel Fraction | Determine the degree of crosslinking by measuring the amount of insoluble polymer after solvent extraction. The swelling ratio provides information on the crosslink density. |
| Differential Scanning Calorimetry (DSC) | Observe changes in the glass transition temperature (Tg). An increase in Tg is typically indicative of successful crosslinking.[1] |
| Thermogravimetric Analysis (TGA) | Assess the thermal stability of the crosslinked polymer. Crosslinking often leads to an increase in the decomposition temperature.[7] |
| Mechanical Testing (e.g., Tensile Testing) | Measure changes in mechanical properties such as Young's modulus, tensile strength, and elongation at break. Crosslinking generally increases the modulus and strength while decreasing the elongation.[8] |
Quantitative Data (Exemplary)
The following tables provide examples of the type of quantitative data that should be collected, based on studies of similar crosslinking systems.
Table 1: Effect of Crosslinker Concentration on Polymer Properties (Hypothetical Data)
| Crosslinker Conc. (wt%) | Gel Fraction (%) | Swelling Ratio (Q) | Young's Modulus (MPa) |
| 0 | 0 | - | 10 |
| 1 | 65 | 5.2 | 25 |
| 2 | 85 | 3.8 | 45 |
| 5 | 95 | 2.5 | 70 |
Table 2: Thermal Properties of Crosslinked Polymer (Hypothetical Data)
| Crosslinker Conc. (wt%) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| 0 | 80 | 350 |
| 2 | 95 | 375 |
| 5 | 110 | 400 |
Safety Considerations
-
Azide Compounds: Organic azides can be explosive, especially when heated or subjected to shock. Handle with care and in small quantities. Avoid contact with heavy metals and strong acids.
-
UV Radiation: Use appropriate shielding and personal protective equipment to prevent eye and skin exposure to UV radiation.
-
Solvents: Handle all organic solvents in a well-ventilated fume hood and follow standard laboratory safety procedures.
By following these guidelines and protocols, researchers can effectively explore the use of this compound as a versatile crosslinking agent for a wide range of polymer applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. 1-Azido-2-fluoro-4-methylbenzene [synhet.com]
- 5. mdpi.com [mdpi.com]
- 6. EP0939096B1 - Functional groups for thermal crosslinking of polymeric systems - Google Patents [patents.google.com]
- 7. Poly(glycidyl azide) as Photo-Crosslinker for Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation with 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of 1-Azido-3-fluoro-2-methylbenzene in bioconjugation applications. This functionalized aryl azide is a valuable reagent for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. The presence of the azide group allows for its participation in two primary types of bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The substitution pattern of this compound, featuring an electron-withdrawing fluorine atom and an electron-donating methyl group, may influence its reactivity and solubility profile. The fluorine substituent can enhance the reactivity of the azide in certain cycloaddition reactions, while the methyl group may introduce steric considerations. These characteristics make it a versatile tool for labeling and modifying a wide range of biomolecules, including proteins, peptides, nucleic acids, and glycans, in various applications from basic research to drug development.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₇H₆FN₃ |
| Molecular Weight | 151.14 g/mol |
| Appearance | (Typically a liquid or low-melting solid) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile). Limited solubility in aqueous buffers. |
| Storage | Store at 2-8°C, protected from light. Azides can be energetic; handle with appropriate care. |
Bioconjugation Strategies
This compound can be conjugated to alkyne-modified biomolecules using either CuAAC or SPAAC. The choice of method depends on the specific application, the nature of the biomolecule, and the tolerance of the system to copper.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that utilizes a copper(I) catalyst to join azides and terminal alkynes, forming a stable 1,4-disubstituted triazole linkage.[1] This reaction is known for its fast kinetics and high yields.[1]
Reaction Scheme:
Caption: General scheme of the CuAAC reaction.
Advantages of CuAAC:
-
Fast reaction rates: Typically faster than SPAAC, allowing for rapid conjugation.[2]
-
High yields: Often proceeds to near-quantitative conversion.[1]
-
Simple reagents: Terminal alkynes are generally easy to introduce into biomolecules.
Disadvantages of CuAAC:
-
Copper toxicity: The copper catalyst can be cytotoxic, limiting its use in live-cell labeling.[3]
-
Potential for biomolecule damage: Reactive oxygen species generated by the catalyst system can potentially damage certain amino acid residues.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne as the alkyne reaction partner. The high ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for applications in living systems.[3][4]
Reaction Scheme:
Caption: General scheme of the SPAAC reaction.
Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and live-cell applications.[3][4]
-
High selectivity: The reaction is bioorthogonal and does not interfere with native biological processes.
Disadvantages of SPAAC:
-
Slower reaction rates: Generally slower than CuAAC, which may require longer reaction times or higher concentrations.[2]
-
Bulky cyclooctynes: The cyclooctyne modifying group is larger than a terminal alkyne, which could potentially perturb the biomolecule's function.
Quantitative Data: Comparative Reaction Kinetics
| Azide | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl azide | BCN | ~0.07 | [5] |
| Benzyl azide | DIBAC | ~0.3 | [5] |
| 4-Azidoaniline | BCN | ~0.2 | [5] |
| 4-Azidobenzonitrile | BCN | ~0.5 | [5] |
| 4-Azido-2,3,5,6-tetrafluorobenzamide | DIBAC | ~1.0 | [6] |
BCN: Bicyclo[6.1.0]nonyne; DIBAC: Dibenzocyclooctyne.
Experimental Protocols
The following are general protocols for the bioconjugation of an alkyne-modified protein with this compound. These should be optimized for the specific biomolecule and application.
Protocol 1: CuAAC Conjugation of an Alkyne-Modified Protein
This protocol describes the conjugation of a protein containing a terminal alkyne group with this compound using a copper(I) catalyst generated in situ from CuSO₄ and sodium ascorbate.
Workflow Diagram:
Caption: Experimental workflow for CuAAC.
Materials:
-
Alkyne-modified protein
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, copper ligand)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare a stock solution of the alkyne-modified protein (e.g., 1-10 mg/mL) in PBS buffer, pH 7.4.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to the protein solution to a final concentration of 10-20 fold molar excess over the protein. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
(Optional) If using a copper ligand, add THPTA to the reaction mixture to a final concentration equivalent to the CuSO₄ concentration.
-
Initiate the reaction by adding the CuSO₄ stock solution to a final concentration of 0.1-1 mM, followed by the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the protein conjugate to remove excess reagents and the copper catalyst. This can be achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm conjugation and assess purity.
Protocol 2: SPAAC Conjugation of a Cyclooctyne-Modified Protein
This protocol describes the copper-free conjugation of a protein modified with a strained cyclooctyne (e.g., DBCO, BCN) to this compound.
Workflow Diagram:
Caption: Experimental workflow for SPAAC.
Materials:
-
Cyclooctyne-modified protein (e.g., DBCO-protein)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare a stock solution of the cyclooctyne-modified protein (e.g., 1-10 mg/mL) in PBS buffer, pH 7.4.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a microcentrifuge tube, add the cyclooctyne-modified protein solution.
-
Add the this compound stock solution to the protein solution to a final concentration of 10-50 fold molar excess over the protein. The final concentration of DMSO should be kept below 5% (v/v).
-
Incubate the reaction at room temperature or 37°C for 4-24 hours with gentle mixing. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS).
-
Purify the protein conjugate to remove excess azide reagent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm conjugation and assess purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency (CuAAC) | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄. |
| Steric hindrance | Increase reaction time or temperature. Consider a longer linker on the alkyne or azide. | |
| Protein precipitation | Reduce the concentration of organic solvent (DMSO). Perform the reaction at a lower temperature. | |
| Low conjugation efficiency (SPAAC) | Insufficient reaction time | Increase incubation time. Monitor the reaction progress over a time course. |
| Low reactivity of cyclooctyne/azide pair | Increase the concentration of the azide reagent. Switch to a more reactive cyclooctyne. | |
| Biomolecule degradation (CuAAC) | Oxidative damage | Add a copper chelating ligand like THPTA. Degas buffers to remove oxygen. |
| Non-specific labeling | Impure reagents | Ensure the purity of the alkyne/cyclooctyne-modified biomolecule and the azide reagent. |
| Side reactions | For SPAAC with thiol-containing proteins, consider pre-treating with iodoacetamide to block free thiols. |
Conclusion
This compound is a versatile chemical tool for bioconjugation via click chemistry. By selecting the appropriate cycloaddition strategy (CuAAC or SPAAC), researchers can efficiently and selectively label a wide array of biomolecules for various applications in research, diagnostics, and therapeutics. The protocols and data provided herein serve as a starting point for the development of specific bioconjugation procedures tailored to the unique requirements of each project. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful outcomes.
References
- 1. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Azido-3-fluoro-2-methylbenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-3-fluoro-2-methylbenzene is a versatile aromatic azide building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an azide moiety, offers a valuable scaffold for the synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2]. The methyl group provides a lipophilic handle that can influence molecular conformation and interactions with biological targets. The azide group is a key functional handle for highly efficient and chemoselective "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the facile construction of 1,2,3-triazole-containing compounds[3][4]. 1,2,3-triazoles are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties[1][3].
These application notes provide a comprehensive overview of the utility of this compound in drug discovery workflows, complete with detailed experimental protocols for the synthesis of 1,2,3-triazole derivatives.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of a diverse library of 1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole derivatives. These compounds can be generated through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a variety of terminal alkynes. The resulting triazole products can then be screened for a wide range of biological activities.
The strategic incorporation of the 3-fluoro-2-methylphenyl moiety can be used to probe structure-activity relationships (SAR) in drug design. The fluorine atom can act as a hydrogen bond acceptor and can modulate the pKa of nearby functional groups, while the methyl group can establish crucial van der Waals interactions within a target's binding site.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional, for sensitive substrates)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and water to the flask to dissolve the reactants. The reaction concentration is typically in the range of 0.1 to 0.5 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a yellow or green color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure 1,4-disubstituted 1,2,3-triazole.
Data Presentation
The following table templates are provided for researchers to systematically record and compare their experimental data.
Table 1: Synthesis of 1-(3-fluoro-2-methylphenyl)-4-substituted-1H-1,2,3-triazoles
| Entry | Alkyne Substrate | Product Structure | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| ... |
Table 2: Biological Activity of Synthesized Triazole Derivatives
| Compound ID | Target | Assay Type | IC₅₀/EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Notes |
| ... |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the application of this compound in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Reaction Mechanism
The diagram below outlines the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Mechanism of the CuAAC reaction.
References
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Azido-3-fluoro-2-methylbenzene in the Synthesis of Fluorinated Nitrogen-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated nitrogen-containing heterocycles are a cornerstone in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles, including metabolic stability, binding affinity, and lipophilicity.[1][2] Aryl azides are versatile building blocks in organic synthesis, serving as precursors to a wide array of nitrogen-containing compounds through reactions such as cycloadditions and nitrene insertions.[1][3]
This document provides an overview of the potential applications of 1-azido-3-fluoro-2-methylbenzene as a synthon for generating novel fluorinated nitrogen-containing molecules. While specific literature on this particular substituted azide is limited, this note extrapolates from the well-established chemistry of analogous fluoroaryl azides to provide representative protocols and highlight potential synthetic pathways. The methodologies described herein are intended to serve as a foundational guide for researchers exploring the synthetic utility of this and related compounds.
Synthetic Applications of Fluoroaryl Azides
Fluoroaryl azides are valuable reagents for the synthesis of various fluorinated N-heterocycles. The primary reaction pathways include:
-
[3+2] Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful "click chemistry" tool for the regioselective synthesis of 1,2,3-triazoles.[4][5] This reaction can be catalyzed by copper(I) or ruthenium(II) complexes, with the choice of catalyst influencing the regioselectivity of the product (1,4- vs. 1,5-disubstituted triazoles).[6]
-
Benzimidazole Synthesis: Aryl azides can be utilized in the synthesis of benzimidazoles, another critical scaffold in medicinal chemistry.[7][8] This transformation can be catalyzed by various transition metals, such as iron(II) bromide, and often proceeds through an intramolecular C-H amination or a related cyclization pathway.[7]
-
Thermal and Photochemical Reactions: Upon heating or irradiation, aryl azides can extrude nitrogen gas to form highly reactive nitrene intermediates. These nitrenes can undergo various transformations, including C-H insertion and cyclization reactions, to afford a range of nitrogen-containing heterocycles.[9][10]
The presence of the fluorine and methyl substituents on the phenyl ring of this compound is anticipated to influence the reactivity of the azide and the properties of the resulting heterocyclic products.
Data Presentation
Due to the absence of specific experimental data for this compound in the surveyed literature, a general summary of expected products from the reactions of fluoroaryl azides is presented below.
| Precursor | Reactant | Reaction Type | Product Class | Potential Significance |
| Fluoroaryl Azide | Terminal/Internal Alkyne | [3+2] Cycloaddition | Fluorinated 1,2,3-Triazoles | Core scaffolds in pharmaceuticals, bioconjugation |
| Fluoroaryl Azide | o-Iminoaryl Moiety | Intramolecular Cyclization | Fluorinated Benzimidazoles | Antiviral, antifungal, anticancer agents |
| Fluoroaryl Azide | Heat or UV Light | Nitrene Formation/Insertion | Fluorinated Azepines/Carbazoles | Novel heterocyclic systems for screening |
Experimental Protocols
The following are representative, generalized protocols for key transformations involving aryl azides. Note: These protocols are not specific to this compound and would require optimization for this particular substrate.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol describes a general procedure for the "click" reaction between an aryl azide and a terminal alkyne.
Materials:
-
Fluoroaryl azide (e.g., this compound) (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv)
-
Sodium ascorbate (0.1-0.2 equiv)
-
Solvent: t-Butanol/Water (1:1) or DMF/Water
Procedure:
-
To a round-bottom flask, add the fluoroaryl azide and the terminal alkyne.
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted-1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,5-Disubstituted-1,2,3-Triazoles
This protocol outlines a general procedure for the synthesis of the 1,5-regioisomer of triazoles.[4][6]
Materials:
-
Fluoroaryl azide (e.g., this compound) (1.0 equiv)
-
Terminal or internal alkyne (1.2-2.0 equiv)
-
Cp*RuCl(PPh₃)₂ (0.05-0.1 equiv)
-
Anhydrous, degassed solvent (e.g., benzene or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the fluoroaryl azide, the alkyne, and the ruthenium catalyst in the anhydrous solvent.
-
Reflux the reaction mixture at the appropriate temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the 1,5-disubstituted-1,2,3-triazole.
Visualizations
The following diagrams illustrate the general synthetic pathways discussed.
Caption: General reaction scheme for the synthesis of fluorinated 1,2,3-triazoles.
Caption: Conceptual pathway for fluorinated benzimidazole synthesis.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel fluorinated nitrogen-containing molecules. The established reactivity of related fluoroaryl azides suggests its utility in constructing diverse heterocyclic scaffolds, such as triazoles and benzimidazoles, which are of significant interest to the pharmaceutical and agrochemical industries. The protocols and schemes presented here provide a starting point for the investigation and application of this compound in synthetic organic chemistry and drug discovery programs. Further research is warranted to fully elucidate its specific reactivity and the properties of its derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles [mdpi.com]
- 6. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron(II) bromide-catalyzed synthesis of benzimidazoles from aryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles from Aryl Azides [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition of glycidyl azide polymer studied by synchrotron photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Triazoles using 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a prominent structural motif in medicinal chemistry and drug discovery, valued for its metabolic stability, ability to form hydrogen bonds, and dipole interactions, which enhance binding to biological targets.[1] The development of efficient and scalable synthetic routes to functionalized triazoles is therefore of significant interest. This document provides detailed protocols for the scalable synthesis of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles utilizing 1-azido-3-fluoro-2-methylbenzene as a key building block. The fluorine and methyl substitutions on the phenyl ring offer opportunities for tuning the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical in drug design.
The primary method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] For the synthesis of the alternative 1,5-disubstituted regioisomer, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[4][5][6] Both protocols offer high yields, broad functional group tolerance, and are amenable to scale-up.
Reaction Schemes and Pathways
The synthesis of triazoles from this compound and a generic terminal alkyne can proceed via two distinct, catalyst-dependent pathways to yield either the 1,4- or 1,5-disubstituted regioisomer.
Caption: Catalyst-dependent pathways for the synthesis of 1,4- and 1,5-disubstituted triazoles.
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst dictates the regioselectivity of the azide-alkyne cycloaddition. Below is a summary of expected outcomes for the reaction between this compound and a model terminal alkyne, phenylacetylene, under both CuAAC and RuAAC conditions.
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Reference |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | Cp*RuCl(COD) | [2][4] |
| Product | 1-(3-Fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole | 1-(3-Fluoro-2-methylphenyl)-5-phenyl-1H-1,2,3-triazole | [2][4] |
| Regioisomer | 1,4-disubstituted | 1,5-disubstituted | [2][4] |
| Typical Solvent | t-BuOH/H₂O (1:1) or THF/H₂O (1:1) | Dichloromethane (DCM) or Toluene | [5][7] |
| Typical Temperature | Room Temperature | Room Temperature to 60 °C | [5][7] |
| Typical Reaction Time | 4 - 12 hours | 6 - 24 hours | |
| Typical Yield | 85 - 98% | 80 - 95% | |
| Functional Group Tolerance | Excellent, but sensitive to thiols | Excellent, tolerates internal alkynes | [4][8] |
Experimental Protocols
Protocol 1: Scalable Synthesis of 1,4-Disubstituted Triazoles via CuAAC
This protocol describes the synthesis of 1-(3-fluoro-2-methylphenyl)-4-alkyl/aryl-1H-1,2,3-triazoles.
Caption: Experimental workflow for the CuAAC synthesis of 1,4-disubstituted triazoles.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tetrahydrofuran (THF) or tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and the terminal alkyne (1.05 eq.) in a 1:1 mixture of THF and water (or t-BuOH and water) to a final concentration of 0.1-0.5 M.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in deionized water.
-
Add the sodium ascorbate solution to the flask containing the azide and alkyne, followed by the addition of the copper sulfate solution. The reaction mixture will typically turn a yellow-green color.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Scalable Synthesis of 1,5-Disubstituted Triazoles via RuAAC
This protocol outlines the synthesis of 1-(3-fluoro-2-methylphenyl)-5-alkyl/aryl-1H-1,2,3-triazoles.
Caption: Experimental workflow for the RuAAC synthesis of 1,5-disubstituted triazoles.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
[Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and the ruthenium catalyst [Cp*RuCl(COD)] (1-5 mol%).
-
Add anhydrous DCM or toluene via syringe to achieve a final concentration of 0.1-0.5 M.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature may vary depending on the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature (if heated) and concentrate under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.
Safety and Handling
-
Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and protect them from shock and friction. It is recommended to work behind a blast shield, especially when working on a larger scale.
-
Ruthenium catalysts can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The protocols provided herein offer robust and scalable methods for the synthesis of both 1,4- and 1,5-disubstituted 1,2,3-triazoles starting from this compound. The choice between the copper-catalyzed and ruthenium-catalyzed pathways allows for precise control over the regiochemical outcome, providing access to a diverse range of triazole derivatives for applications in drug discovery and materials science. The described procedures are amenable to scale-up with appropriate safety precautions.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.chalmers.se [research.chalmers.se]
- 7. peerj.com [peerj.com]
- 8. Ruthenium‐Catalyzed Azide–Thioalkyne Cycloadditions in Aqueous Media: A Mild, Orthogonal, and Biocompatible Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in 1-Azido-3-fluoro-2-methylbenzene Click Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azido-3-fluoro-2-methylbenzene in click chemistry reactions. The unique substitution pattern of this azide, featuring both steric hindrance from the ortho-methyl group and electronic effects from the fluorine atom, can present challenges in achieving high reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low yields in my click reaction with this compound?
Low yields with this substrate can stem from a combination of steric hindrance and electronic effects. The ortho-methyl group can sterically hinder the approach of the alkyne and the catalyst, slowing down the reaction rate. The fluorine atom is electron-withdrawing, which can also influence the reactivity of the azide, particularly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Q2: Which type of click reaction is better for this azide: Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)?
Both CuAAC and SPAAC can be viable, but the optimal choice may depend on your specific alkyne and experimental constraints.
-
CuAAC: This method is often more robust for a wider range of alkynes. However, the steric hindrance of the 2-methyl group can be a significant challenge. Optimization of the copper source, ligand, and reaction conditions is crucial.
-
SPAAC: This copper-free method is advantageous for biological applications. The electronic nature of the azide is a key consideration. Electron-deficient aryl azides can exhibit accelerated reactivity with certain cyclooctynes, a phenomenon known as inverse-electron-demand SPAAC.[1]
Q3: How do the substituents on this compound specifically affect the reaction?
-
2-Methyl Group (Steric Hindrance): This is a primary reason for low yields. In CuAAC, it can impede the formation of the copper-acetylide-azide intermediate.[2] In SPAAC, it can clash with the cyclooctyne, raising the activation energy of the cycloaddition.
-
3-Fluoro Group (Electronic Effect): The fluorine atom is electron-withdrawing, making the azide more electron-deficient. In SPAAC, this can significantly increase the reaction rate with electron-rich cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN).[1]
Troubleshooting Guide: Low Yields
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low or no product formation in a CuAAC reaction.
| Potential Cause | Recommended Solution |
| Steric Hindrance | Increase reaction temperature and/or time. Consider using a smaller, less bulky alkyne if possible. The use of specialized ligands designed for sterically hindered substrates, such as those based on N-heterocyclic carbenes (NHCs), has been shown to be effective.[3] |
| Copper Catalyst Issues | Ensure you are using a reliable source of Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), use a fresh solution of a reducing agent like sodium ascorbate. The catalyst can be sensitive to oxygen, so de-gassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Ligand Incompatibility | The choice of ligand is critical. For sterically demanding azides, a ligand that is less sterically bulky itself or one that promotes a more active catalytic species may be necessary. Tris(triazolylmethyl)amine-based ligands like THPTA and TBTA are common starting points, but others may be more effective. |
| Solvent Effects | The reaction can be sensitive to the solvent. Aprotic polar solvents like DMF or DMSO are often effective. For aqueous reactions, ensure the pH is in a compatible range (typically 6.5-8.0) and avoid buffers that can chelate copper, such as Tris.[4] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem: Slow reaction or low yield in a SPAAC reaction.
| Potential Cause | Recommended Solution |
| Inappropriate Cyclooctyne | The choice of cyclooctyne is critical. For the electron-deficient this compound, an electron-rich cyclooctyne like BCN may lead to a faster reaction via an inverse-electron-demand mechanism. Dibenzoannulated cyclooctynes (e.g., DIBO, DBCO) might have slower kinetics due to steric clashes with the ortho-methyl group.[1][5] |
| Low Reactant Concentration | SPAAC reactions are second-order, so the rate is dependent on the concentration of both the azide and the cyclooctyne. If possible, increasing the concentration of one or both reactants can improve the reaction rate and yield. |
| Solvent and Temperature | While SPAAC reactions are often performed at room temperature, gentle heating can sometimes improve yields for sluggish reactions, provided the reactants and products are stable. The choice of solvent can also play a role; polar aprotic solvents are generally suitable. |
Data Presentation
SPAAC Reaction Rate Constants for Substituted Aryl Azides
The following table summarizes experimentally determined second-order rate constants for the SPAAC reaction between various substituted aryl azides and the cyclooctynes BCN and DIBAC. This data illustrates the significant impact of electronic effects on reaction kinetics. Note the increased rate for electron-deficient azides with BCN.
| Azide | Cyclooctyne | Rate Constant (k) in CD₃CN:D₂O (9:1) at 25°C (M⁻¹s⁻¹) |
| 4-Methoxyphenylazide | BCN | 0.20 |
| 4-Methoxyphenylazide | DIBAC | 0.15 |
| Phenylazide | BCN | 0.24 |
| Phenylazide | DIBAC | 0.09 |
| 4-Fluorophenylazide | BCN | 0.37 |
| 4-Fluorophenylazide | DIBAC | 0.08 |
| 3,5-Difluorophenylazide | BCN | 0.63 |
| 3,5-Difluorophenylazide | DIBAC | 0.06 |
| 4-Nitrophenylazide | BCN | 2.0 |
| 4-Nitrophenylazide | DIBAC | 0.05 |
(Data sourced from a study on inverse electron-demand cycloadditions.[1])
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol is a starting point and may require optimization for this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).
-
Prepare a 10 mM stock solution of your terminal alkyne in the same solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1 equivalent).
-
Add the azide stock solution (1.1 equivalents).
-
Add the reaction solvent to achieve the desired final concentration (e.g., 0.1 M).
-
Add the ligand solution (e.g., 0.1 equivalents).
-
Add the CuSO₄ solution (e.g., 0.05 equivalents).
-
Vortex the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.2 equivalents).
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for SPAAC Reaction
This protocol is a general guideline for a strain-promoted click reaction.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO, or DMF).
-
Prepare a 10 mM stock solution of your cyclooctyne (e.g., BCN or a derivative) in the same solvent.
-
-
Reaction Setup:
-
In a reaction vial, add the cyclooctyne (1 equivalent).
-
Add the azide stock solution (1.1 equivalents).
-
Add the reaction solvent to achieve the desired final concentration (e.g., 0.05 M).
-
-
Reaction and Workup:
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting logic for low yields.
Generalized Experimental Workflow for Click Reactions
Caption: General workflow for click reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 1-Azido-3-fluoro-2-methylbenzene and how to avoid them
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-Azido-3-fluoro-2-methylbenzene.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization of the starting aniline. | Ensure the reaction temperature is maintained between 0-5°C during the addition of the nitrite source. Use a slight excess of the nitrite source and ensure adequate mixing. |
| Decomposition of the intermediate diazonium salt. | Keep the reaction temperature strictly controlled (0-5°C) throughout the diazotization and azidation steps. Use the diazonium salt solution immediately after its preparation. | |
| Inefficient azidation. | Use a sufficient excess of the azide source (e.g., sodium azide). Ensure the azide is fully dissolved before adding it to the diazonium salt solution. | |
| Presence of Phenolic Impurities | The diazonium salt has reacted with water. | Minimize the amount of water in the reaction mixture where possible and maintain a low temperature to reduce the rate of this side reaction. |
| Formation of Azo Dyes (Colored Impurities) | The diazonium salt has coupled with unreacted aniline or other electron-rich aromatic species. | Ensure complete diazotization of the starting aniline by using a slight excess of the nitrite source. Add the diazonium salt solution to the azide solution to maintain a low concentration of the diazonium salt. |
| Oily or Dark Product | Presence of various organic byproducts from decomposition or side reactions. | Purify the crude product using column chromatography on silica gel. Recrystallization from a suitable solvent system may also be effective. |
| Safety Concerns (e.g., unexpected gas evolution) | Formation and decomposition of unstable intermediates. Hydrazoic acid (HN₃) can be formed. | All procedures should be conducted in a well-ventilated fume hood behind a safety shield. Avoid using halogenated solvents with azide salts as this can form explosive byproducts.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing this compound via the diazotization of 3-fluoro-2-methylaniline?
A1: The most prevalent side reactions include:
-
Decomposition of the diazonium salt: The intermediate diazonium salt is thermally unstable and can decompose, especially at elevated temperatures, to form nitrogen gas and an aryl cation. This cation can then react with nucleophiles in the reaction mixture.
-
Formation of phenols: If water is present, it can act as a nucleophile, reacting with the diazonium salt to form 3-fluoro-2-methylphenol.
-
Azo coupling: The diazonium salt can react with unreacted 3-fluoro-2-methylaniline or other electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds.[2]
-
Radical-mediated side reactions: The Sandmeyer reaction, of which this is a variation, can proceed via a radical mechanism, which may lead to the formation of biaryl byproducts.[3]
Q2: How can I minimize the formation of 3-fluoro-2-methylphenol as a byproduct?
A2: To minimize phenol formation, it is crucial to maintain a low reaction temperature (0-5°C) to ensure the stability of the diazonium salt.[4] Using the diazonium salt solution immediately after its formation will also reduce the time available for it to react with any water present.
Q3: I observe a deep color in my reaction mixture. What is the cause and how can I prevent it?
A3: A deep color, often red or orange, is indicative of azo dye formation.[2] This occurs when the diazonium salt couples with an electron-rich aromatic ring. To prevent this, ensure that the diazotization of the starting aniline is complete by using a slight excess of your nitrosating agent. Additionally, adding the diazonium salt solution to the azide solution, rather than the other way around, can help to keep the concentration of the reactive diazonium salt low, thus minimizing this side reaction.
Q4: Are there safer alternatives to the traditional diazotization method?
A4: Yes, the use of arenediazonium tosylates is a safer and often cleaner alternative.[5][6] These salts are generally more stable than their chloride or sulfate counterparts, and their use can lead to higher yields and purer products under mild conditions.[5]
Q5: What is the recommended work-up and purification procedure for this compound?
A5: After the reaction is complete, the crude product is typically extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Experimental Protocols
Protocol: Synthesis of this compound via Diazotization
Safety Precautions: This procedure involves the use of sodium azide, which is highly toxic and can form explosive compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted behind a safety shield.
Materials:
-
3-fluoro-2-methylaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Diethyl ether (or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-2-methylaniline in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains between 0-5°C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool the solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate may form, and nitrogen gas will be evolved.
-
Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for Aryl Azide Synthesis via Diazotization
| Starting Aniline | Reaction Conditions | Yield of Aryl Azide | Reference |
| Various substituted anilines | Isopropyl nitrite, one-pot | 22-66% | [7] |
| Various aromatic amines | NaNO₂, p-TsOH, one-pot | Quantitative | [5] |
| 4-Bromoaniline | NaNO₂, H₂SO₄, NaN₃ | 90% | [4] |
| 4-Chloroaniline | NaNO₂, H₂SO₄, NaN₃ | 85% | [4] |
Note: The yields presented are for analogous compounds and may vary for the synthesis of this compound.
Visualizations
Caption: Synthetic pathway for this compound and major side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 6. [PDF] A simple and effective synthesis of aryl azides via arenediazonium tosylates | Semantic Scholar [semanticscholar.org]
- 7. scielo.br [scielo.br]
Optimization of reaction conditions for 1-Azido-3-fluoro-2-methylbenzene photolysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of the photolysis of 1-azido-3-fluoro-2-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical reaction pathway for this compound?
Upon exposure to UV light, this compound primarily undergoes photolysis to extrude molecular nitrogen (N₂), generating a highly reactive singlet nitrene intermediate. This nitrene can then undergo several reactions, most commonly an intramolecular C-H insertion to form a substituted carbazole or ring expansion to form an azepine derivative, especially in the presence of nucleophiles.
Q2: What are the optimal UV light conditions for this photolysis?
Successful photoactivation is possible across a range of wavelengths. However, experiments with similar aryl azides indicate that long-wavelength UV light (around 330-370 nm) is often most effective for generating the nitrene intermediate while minimizing unwanted side reactions.[1] A medium-pressure mercury lamp is a common light source used for these types of reactions.[2][3]
Q3: Which solvents are recommended for this reaction?
The choice of solvent is critical. Non-reactive, aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or toluene are generally preferred. It is crucial to avoid solvents that can react with the nitrene intermediate. For instance, buffers containing primary amines (e.g., Tris, glycine) should be avoided as they can quench the desired reaction.[1] Halogenated solvents like dichloromethane should also be avoided due to potential side reactions.[4]
Q4: What are the major safety precautions when working with this compound?
Organic azides are energetic compounds and can be sensitive to heat, shock, and light.[4][5]
-
Avoid Metals: Never use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver), as this can form dangerously explosive metal azides.[4][6]
-
Acid Sensitivity: Do not mix azides with acids, as this can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the experiment in a well-ventilated fume hood.
-
Storage: Store the azide compound in a cool, dark place, away from heat sources.
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting azide and the appearance of the product spot(s). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy of the crude reaction mixture can be used to determine the conversion rate.[2]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting azide.
-
Question: I've irradiated my sample for the recommended time, but TLC/HPLC analysis shows a large amount of unreacted starting material. What could be the issue?
-
Answer:
-
Check UV Lamp: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength and intensity. The lamp's output can decrease over time.
-
Reaction Vessel: Standard glass or plastic may block a significant portion of UV light. Use a quartz reaction vessel for optimal light transmission. If using microcentrifuge tubes, ensure the caps are open for direct exposure.[1]
-
Concentration: Highly concentrated solutions can lead to an "inner filter effect," where the outer layer of the solution absorbs most of the light, preventing it from reaching the molecules in the center. Try diluting the reaction mixture.
-
Degassing: Dissolved oxygen can sometimes quench photochemical reactions. Degassing the solvent by bubbling nitrogen or argon through it before starting the reaction may improve the yield.
-
Problem 2: The reaction yields multiple products and is difficult to purify.
-
Question: My reaction produces a complex mixture of byproducts. How can I improve the selectivity?
-
Answer:
-
Minimize Exposure Time: Over-irradiation can lead to secondary photochemical reactions, where the desired product absorbs light and decomposes into byproducts.[2][3] Optimize the reaction time by taking aliquots at various intervals to find the point of maximum product formation before significant degradation occurs.
-
Control Temperature: Photochemical reactions can generate heat. Excessive temperature can promote side reactions. Consider using a cooling system or placing the reaction vessel in an ice bath during irradiation.[1]
-
Change Solvent: The solvent can influence reaction pathways. Try running the reaction in different non-reactive solvents (e.g., acetonitrile vs. THF) to see if selectivity improves.
-
Consider a Flow Reactor: Continuous flow photoreactors can offer precise control over residence time, minimizing the formation of secondary photoproducts and improving selectivity.[2][3][7]
-
Problem 3: A solid precipitate is forming and blocking the reactor tubing (for flow chemistry).
-
Question: I am using a continuous flow setup, but the tubing keeps getting blocked. What is causing this?
-
Answer:
-
Solubility Issues: The starting material or product may have poor solubility in the chosen solvent system, causing it to precipitate.[2] You may need to screen for a solvent in which all components remain fully dissolved.
-
Product Insolubility: If the product is insoluble, it can crash out of the solution as it forms. Adjusting the solvent mixture or temperature might be necessary to maintain solubility.
-
Polymerization: Uncontrolled side reactions can sometimes lead to the formation of insoluble polymeric material. This is often a sign that the concentration is too high or the residence time is too long.
-
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the typical effects of various parameters on the photolysis of an aryl azide. The data is representative and intended to guide optimization efforts.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Solvent | THF | Acetonitrile | Toluene | Acetonitrile often provides higher yields for C-H insertion products. |
| Concentration | 0.1 M | 0.01 M | 0.005 M | Lower concentrations (0.01 M) often reduce byproduct formation. |
| Irradiation Time | 30 min | 60 min | 120 min | Increased time can lead to product degradation after full conversion. |
| Temperature | 40°C | 25°C | 0°C | Lower temperatures (0°C) generally increase selectivity. |
| Wavelength | 254 nm | 366 nm | White Light | 366 nm is often optimal for minimizing side reactions.[1] |
Experimental Protocols
General Protocol for Batch Photolysis
-
Preparation: Dissolve this compound in an appropriate degassed solvent (e.g., acetonitrile) to a concentration of 0.01 M in a quartz reaction vessel.
-
Setup: Place the vessel in a photobox equipped with a UV lamp (e.g., 366 nm). If necessary, use a cooling bath to maintain a constant temperature (e.g., 0-25°C).
-
Irradiation: Turn on the UV lamp and stir the solution vigorously to ensure even irradiation.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by TLC or HPLC.
-
Workup: Once the starting material is consumed, turn off the lamp. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Photochemical Reaction Pathway
Caption: Reaction pathways for aryl azide photolysis.
Experimental Workflow for Photolysis
Caption: Workflow for a typical batch photolysis experiment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]
- 3. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. vapourtec.com [vapourtec.com]
Troubleshooting low efficiency in photoaffinity labeling with 1-Azido-3-fluoro-2-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Azido-3-fluoro-2-methylbenzene in photoaffinity labeling (PAL) experiments. The information is tailored to researchers, scientists, and drug development professionals seeking to identify and overcome challenges related to low labeling efficiency and other common experimental hurdles.
Troubleshooting Guide: Low Labeling Efficiency
Low efficiency is a common challenge in photoaffinity labeling. The following sections address specific issues you might encounter and provide actionable solutions.
Issue 1: Suboptimal UV Crosslinking
Inadequate activation of the aryl azide moiety is a primary cause of low labeling efficiency. The UV irradiation parameters must be carefully optimized for each experimental setup.
Question: My labeling efficiency is very low. How can I optimize the UV irradiation step?
Answer:
Optimizing UV crosslinking involves a systematic evaluation of wavelength, energy, duration, and the physical setup of your experiment. Here are key parameters to consider:
-
UV Wavelength: Aryl azides are typically activated by UV light in the range of 260-365 nm.[1][2] For substituted aryl azides, the optimal wavelength may vary. It is recommended to start with a broad-spectrum UV source and then refine the wavelength if necessary. For this compound, a wavelength around 302 nm can be a good starting point, with the potential for activation at longer wavelengths up to 365 nm.[3]
-
UV Energy and Duration: The total energy delivered to the sample is critical. Insufficient energy will result in incomplete activation of the probe, while excessive energy can lead to protein degradation and increased non-specific binding. It is crucial to perform a titration of both UV intensity and irradiation time.[4] Start with a short exposure time (e.g., 1-5 minutes) and gradually increase it, while monitoring both the labeling of your target protein and the integrity of your sample.[5][6]
-
Sample Geometry and Distance from UV Source: The distance between the UV lamp and the sample significantly impacts the energy delivered. Ensure this distance is consistent across all experiments. For samples in microplates or tubes, consider using materials that are transparent to UV light, such as quartz.[7] Standard polystyrene plates will absorb a significant amount of UV radiation. The sample depth and volume can also affect light penetration.
Experimental Protocol: Optimization of UV Crosslinking
-
Prepare Identical Samples: Prepare multiple identical samples containing your target protein and the this compound probe. Include a no-UV control.
-
Vary Irradiation Time: Place the samples on ice to minimize heat-induced damage. Irradiate the samples for varying durations (e.g., 1, 5, 10, 20, and 30 minutes) at a fixed distance from the UV source.
-
Vary UV Intensity (if possible): If your UV lamp has adjustable intensity, perform the time course experiment at different intensity settings.
-
Analyze Labeling Efficiency: Analyze the samples by SDS-PAGE and Western blot (if an antibody is available) or by another appropriate detection method (e.g., fluorescence if the probe has a reporter tag).
-
Assess Protein Integrity: Run a parallel gel and stain with Coomassie Blue to check for protein degradation at longer exposure times.
-
Determine Optimal Conditions: The optimal conditions will be those that provide the highest labeling of the target protein with minimal protein degradation and non-specific labeling.
Issue 2: Non-Specific Binding
Non-specific binding of the photoaffinity probe to abundant cellular proteins or other biomolecules can obscure the identification of the true target and reduce the yield of specific labeling.
Question: I am observing a high level of background labeling. How can I reduce non-specific binding?
Answer:
Minimizing non-specific binding requires a multi-faceted approach that includes optimizing experimental conditions and incorporating appropriate controls.
-
Reduce Probe Concentration: High concentrations of the photoaffinity probe can lead to increased non-specific interactions. Perform a concentration-response experiment to determine the lowest effective concentration of this compound that still provides detectable specific labeling.
-
Competition Experiments: A crucial control experiment is to include a competitor, which is typically the parent molecule without the azide group, in vast excess (e.g., 100-fold).[8] Specific labeling of the target protein should be significantly reduced in the presence of the competitor, while non-specific binding should remain unaffected.
-
Optimize Buffer Conditions: The composition of your buffer can influence non-specific interactions.
-
Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) can help to disrupt non-specific electrostatic interactions.[9]
-
Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) can reduce non-specific hydrophobic interactions.[10]
-
Blocking Agents: Adding bovine serum albumin (BSA) or other blocking proteins to your buffer can help to saturate non-specific binding sites.[11]
-
-
Washing Steps: After the binding incubation and before UV irradiation, perform stringent washing steps to remove unbound probe.
Issue 3: Probe Instability and Reactivity
The chemical properties of the aryl azide probe itself can contribute to low labeling efficiency.
Question: Could the this compound probe be degrading or reacting in my sample before UV irradiation?
Answer:
Yes, several factors can affect the stability and reactivity of aryl azide probes:
-
Reduction by Thiols: Aryl azides can be reduced to inactive amines by thiol-containing reagents such as dithiothreitol (DTT) or β-mercaptoethanol.[12] If your buffer contains these reducing agents, they should be removed prior to adding the photoaffinity probe. If a reducing environment is necessary for your protein's activity, consider using a lower concentration of a milder reducing agent like 0.1 mM DTT.[12]
-
Light Sensitivity: While designed for UV activation, prolonged exposure to ambient light can lead to gradual degradation of the aryl azide. It is good practice to perform all incubation steps in the dark or under low-light conditions.[12]
-
Intramolecular Reactions: The ortho-methyl group in this compound could potentially lead to intramolecular reactions of the generated nitrene, which would compete with the desired intermolecular crosslinking to the target protein. This is an inherent property of the probe, and if it proves to be a significant issue, a probe with a different substitution pattern may be necessary.
-
Hydrolysis: Ensure the probe is stored under anhydrous conditions to prevent hydrolysis. Prepare stock solutions in a dry organic solvent like DMSO or DMF.
Data Summary Tables
The following tables provide extrapolated and generalized quantitative data for photoaffinity labeling experiments with substituted aryl azides. These values should be used as starting points for optimization.
Table 1: Recommended Starting Concentrations for this compound
| Component | In Vitro (Purified Protein) | In Cell Lysate | In Live Cells |
| Photoaffinity Probe | 1 - 10 µM | 10 - 50 µM | 1 - 20 µM |
| Target Protein | 0.1 - 2 µM | > 1 mg/mL total protein | N/A |
| Competitor (Parent Molecule) | 100 µM - 1 mM | 1 - 5 mM | 100 µM - 1 mM |
Table 2: Typical UV Crosslinking Parameters for Aryl Azide Probes
| Parameter | Recommended Range | Starting Point |
| Wavelength | 254 - 365 nm | 302 nm or 365 nm |
| Irradiation Time | 1 - 60 minutes | 10 minutes |
| UV Lamp Power | 1 - 15 W | Dependent on lamp |
| Distance to Sample | 2 - 10 cm | 5 cm |
| Temperature | 4°C (on ice) | 4°C |
Table 3: Expected Labeling Efficiencies and Outcomes
| Parameter | Expected Range | Notes |
| Specific Labeling Efficiency | 1 - 30% | Highly dependent on the affinity of the probe for the target.[1][2] |
| Non-Specific Binding | Variable | Should be significantly reduced by competition. |
| Half-life of Singlet Nitrene | Nanoseconds | The reactive species is short-lived.[13] |
Experimental Protocols
General Protocol for Photoaffinity Labeling of a Purified Protein
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a binding buffer appropriate for your target protein (e.g., PBS, HEPES, or Tris buffer). Avoid buffers containing primary amines (like Tris) if possible during the UV irradiation step, as they can quench the reactive nitrene.[7] If Tris must be used, extensive washing before irradiation is recommended. Ensure the buffer does not contain reducing agents like DTT.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine your purified target protein (at a final concentration of 0.1-2 µM) and the photoaffinity probe (at a final concentration of 1-10 µM) in the binding buffer.
-
For the competition control, pre-incubate the protein with a 100-fold molar excess of the parent compound for 15-30 minutes before adding the photoaffinity probe.
-
Incubate the reactions for 30-60 minutes at 4°C or room temperature in the dark to allow for binding equilibrium to be reached.
-
-
UV Crosslinking:
-
Place the tubes on ice, open the caps, and position them at a fixed distance (e.g., 5 cm) from the UV lamp.
-
Irradiate the samples with UV light (e.g., 302 nm or 365 nm) for the optimized duration (e.g., 10 minutes).
-
Include a "no UV" control sample that is treated identically but not exposed to UV light.
-
-
Sample Analysis:
-
Add SDS-PAGE loading buffer to each sample and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting to detect the labeled protein. A successful labeling event will result in a band shift corresponding to the mass of the probe, or the appearance of a signal if the probe contains a reporter tag.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the fluorine and methyl groups on this compound?
A1: The substituents on the aryl azide ring can modulate its properties. The fluorine atom is an electron-withdrawing group that can favor the formation of the more reactive singlet nitrene, which is desirable for efficient C-H and N-H insertion reactions, and can help to suppress the rearrangement of the nitrene to less reactive species.[14] The ortho-methyl group can influence the conformation of the azide and the resulting nitrene, which may affect its reactivity and potentially lead to intramolecular side reactions.
Q2: My protein is sensitive to UV light. What can I do?
A2: If your protein is susceptible to UV damage, you can try to minimize the exposure time by using a higher intensity UV source for a shorter duration.[4] Alternatively, consider using a probe that can be activated at a longer, less damaging wavelength. Some aryl azides with specific substitutions can be activated at wavelengths closer to the visible spectrum.[1]
Q3: How do I confirm that the labeling I am seeing is covalent?
A3: Covalent labeling can be confirmed by the persistence of the signal under denaturing conditions, such as in SDS-PAGE. A band shift corresponding to the molecular weight of your protein plus the probe is a strong indicator of covalent attachment. For more definitive proof, mass spectrometry can be used to identify the modified peptide and the exact site of crosslinking.
Q4: What are the best downstream analysis methods after photoaffinity labeling?
A4: The most common downstream analysis method is mass spectrometry-based proteomics.[15] After labeling, the protein of interest can be enriched, digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The peptide covalently modified with the photoaffinity probe will have a characteristic mass shift, allowing for its identification and the localization of the binding site.
Q5: Can I use this compound in live cells?
A5: Yes, photoaffinity labeling can be performed in live cells. The probe should be cell-permeable. The probe is added to the cell culture medium, allowed to enter the cells and bind to its target, and then the cells are irradiated with UV light. Following irradiation, the cells are lysed, and the labeled proteins are analyzed. Optimization of probe concentration and irradiation time is particularly critical in a cellular context to minimize toxicity.[4]
Visualizations
Experimental Workflow
Caption: General experimental workflow for photoaffinity labeling.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 12. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Azido-3-fluoro-2-methylbenzene Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 1-Azido-3-fluoro-2-methylbenzene. The primary focus is on the purification of 1,2,3-triazole products resulting from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my reaction mixture after a CuAAC reaction?
A1: The most common impurities include residual copper catalyst, unreacted starting materials (this compound and the alkyne), byproducts from the oxidative homocoupling of the alkyne, and reagents such as ligands or reducing agents (e.g., sodium ascorbate).
Q2: My triazole product appears to be contaminated with copper. How can I remove it?
A2: Copper catalyst remnants are a frequent issue. Effective removal strategies include:
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Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride can effectively extract copper ions.[1][2] Aqueous ammonia forms a deep blue complex with copper, providing a visual indicator of extraction.[3]
-
Filtration: Passing a solution of the crude product through a short plug of silica or neutral alumina can trap copper salts.[1][3] Celite filtration may also be effective.[1]
-
Scavengers: Using commercially available metal scavenger resins or functionalized silica can bind tightly to residual copper, which is then removed by filtration.
Q3: I performed a column chromatography, but my product is still impure. What went wrong?
A3: Several factors could be at play:
-
Improper Solvent System: The polarity of your eluent may be too high, causing impurities to co-elute with your product, or too low, causing poor separation. It is crucial to optimize the solvent system using Thin-Layer Chromatography (TLC) first.
-
Column Overloading: Loading too much crude product onto the column leads to broad bands and poor separation.
-
Product Instability: Some products may degrade on silica gel. If you suspect this, consider using a different stationary phase, such as neutral alumina, or a faster purification method.[1]
Q4: Can I purify my product without using column chromatography?
A4: Yes, chromatography is not always necessary.[4]
-
Precipitation/Filtration: If your triazole product is a solid and precipitates from the reaction mixture, it can often be isolated in high purity by simple filtration.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method to obtain analytically pure material.[5][6]
-
Extraction: A well-planned liquid-liquid extraction sequence can remove many common impurities without the need for chromatography.
Q5: The CuAAC reaction did not go to completion. What should I do?
A5: Incomplete conversion can be due to several issues:
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Catalyst Oxidation: The active catalyst is Cu(I). If it is oxidized to Cu(II) by atmospheric oxygen, the reaction will stop. Ensure a reducing agent like sodium ascorbate is present in slight excess or that the reaction is performed under an inert atmosphere.[4]
-
Inaccessible Reagents: If one of your reactants is part of a large or sterically hindered molecule, it may be inaccessible. Running the reaction in a denaturing or better-solvating solvent mixture (e.g., with DMSO or DMF) can help.[7]
-
Copper Sequestration: If your starting materials or product can chelate copper, the catalyst may be sequestered and rendered inactive. Using an accelerating ligand can help stabilize the catalytically active copper complex.[7]
Troubleshooting Guides
Guide 1: Issues with Copper Catalyst Removal
| Problem | Probable Cause | Recommended Solution |
| Green/blue color persists in the organic layer after workup. | Residual copper salts are present. | Wash the organic solution with an aqueous solution of 0.01-0.05 M EDTA, saturated ammonium chloride, or dilute aqueous ammonia until the aqueous layer is colorless (or the blue color from the copper-ammonia complex is no longer observed in the aqueous wash).[1][3] |
| Product is pure by NMR, but elemental analysis shows high copper content. | Trace amounts of copper are strongly coordinated to the triazole product. | Pass a solution of the product through a dedicated metal scavenger resin or a short plug of silica gel or neutral alumina.[1] For particularly stubborn cases, a combination of an EDTA wash followed by filtration through a plug is effective.[1] |
| Product degrades during copper removal. | The product is sensitive to the acidic or basic conditions of the aqueous wash. | Use a neutral wash like saturated ammonium chloride if the product is base-sensitive.[1] If acid-sensitive, avoid ammonium chloride. Alternatively, use a non-aqueous workup followed by filtration through a plug of neutral alumina. |
Guide 2: Challenges in Chromatographic Purification
| Problem | Probable Cause | Recommended Solution |
| Product streaks on the TLC plate and column. | The triazole product may be coordinating to the acidic silica gel. The compound might be too polar for the chosen eluent. | Add a small amount (0.5-1%) of triethylamine or methanol to the eluent to reduce tailing. Alternatively, switch to a neutral stationary phase like alumina. |
| Poor separation between the product and an impurity. | The polarity of the product and impurity are too similar for the chosen solvent system. | Use a gradient elution, starting with a low polarity eluent and gradually increasing the polarity.[8] If separation is still poor, consider reverse-phase chromatography if the compound is sufficiently polar. |
| No product is recovered from the column. | The product is either too polar and stuck on the column or it has decomposed. | First, try flushing the column with a very polar solvent like 100% methanol or ethyl acetate to see if the product elutes. If not, decomposition is likely. Test product stability on a small amount of silica gel before performing large-scale chromatography.[1] |
Quantitative Data Summary
| Purification Method | Starting Material (Aromatic Azide) | Product Purity (Method) | Isolated Yield (%) | Reference(s) |
| Column Chromatography | Phenyl Azide | >95% (NMR) | 96.2 | [9] |
| Column Chromatography | 1-Benzyl-4-n-butyl-1H-1,2,3-triazole | >95% (NMR, GC) | 74 - 76 | [8] |
| Recrystallization | Azido-aminopyridine derivative | 99.9% (HPLC) | 85 - 92 | [5] |
| Filtration & Washing | Phenyl Azide | Not Specified | 95 | [9] |
| Extraction & Column | Azide with Trifluoromethyl groups | >95% (NMR) | 90 | [10] |
Experimental Protocols
Protocol 1: Aqueous Workup for Copper Catalyst Removal
This protocol is designed for a reaction performed in an organic solvent like THF, DCM, or a mixture with water.
-
Quenching: Once the reaction is complete (as monitored by TLC), dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of ammonium chloride or a 0.05 M solution of EDTA.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate. The aqueous layer may turn blue if significant amounts of copper are present and ammonia/NH4Cl is used.[1][3]
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Repeat: Drain the aqueous layer and repeat the wash step one or two more times, until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column, allowing the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Alternatively, pre-adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Load the sample carefully onto the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute compounds with higher polarity.[8]
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the triazole product is soluble at high temperatures but poorly soluble at room temperature or below. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of triazole products.
Caption: Logic diagram for selecting a purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. rsc.org [rsc.org]
- 9. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with the stability of 1-Azido-3-fluoro-2-methylbenzene in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Azido-3-fluoro-2-methylbenzene in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: Discoloration of your solution is a common indicator of decomposition. Aryl azides, including this compound, can degrade under various conditions, leading to the formation of colored byproducts. The primary causes of decomposition are exposure to heat, light (UV radiation), and incompatible chemical environments.
Q2: What are the primary decomposition pathways for aryl azides like this compound?
A2: The principal decomposition pathway for aryl azides involves the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as intramolecular cyclization or intermolecular reactions with solvents or other solutes, leading to a mixture of products. The presence of substituents like fluorine and a methyl group can influence the reactivity and subsequent reaction pathways of the nitrene.
Q3: How can I minimize the decomposition of this compound in my experiments?
A3: To minimize decomposition, it is crucial to control the experimental conditions:
-
Temperature: Keep solutions as cool as possible. If the reaction does not require elevated temperatures, consider running it at or below room temperature.
-
Light: Protect your solutions from light by using amber vials or wrapping the reaction vessel in aluminum foil.
-
Inert Atmosphere: Whenever possible, handle solutions of the azide under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Solvent Choice: Use high-purity, degassed solvents. Avoid solvents that can react with the azide or the nitrene intermediate.
Q4: Are there any solvents I should avoid when working with this compound?
A4: Yes. Halogenated solvents like dichloromethane and chloroform should be used with caution as they can potentially form explosive di- and tri-azidomethane. Protic solvents may also react with certain intermediates. It is advisable to consult literature for solvent compatibility in specific reaction types, such as "click" chemistry or Staudinger ligations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Decomposition of the starting azide. | 1. Verify the purity of the azide before use.2. Minimize reaction time and temperature.3. Protect the reaction from light.4. Use freshly prepared solutions. |
| Inconsistent results | Variable decomposition of the azide between experiments. | 1. Standardize handling and storage procedures.2. Ensure consistent light and temperature conditions for all experiments.3. Aliquot stock solutions to avoid repeated warming and cooling. |
| Formation of unexpected byproducts | Nitrene intermediate reacting with solvent or other components. | 1. Change to a more inert solvent.2. Lower the reaction temperature to reduce the rate of side reactions.3. Increase the concentration of the desired reaction partner. |
| Safety concerns (e.g., gas evolution) | Rapid decomposition leading to nitrogen gas release. | 1. Always work in a well-ventilated fume hood.2. Use a pressure-relief device for closed systems.3. Scale up reactions with caution. |
Experimental Protocols
General Protocol for Handling and Storage of this compound Solutions
-
Preparation of Stock Solutions:
-
Prepare stock solutions in a high-purity, inert solvent (e.g., anhydrous toluene, THF, or acetonitrile).
-
Prepare the solution at a low temperature (e.g., in an ice bath) to minimize initial decomposition.
-
Use solvents that have been degassed to remove dissolved oxygen.
-
-
Storage:
-
Store stock solutions at low temperatures, typically -20°C to -80°C.
-
Store in amber glass vials with tight-fitting caps to protect from light and moisture.
-
For long-term storage, consider storing under an inert atmosphere.
-
-
Use in Experiments:
-
When using a stored solution, allow it to warm to the reaction temperature just before use.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Protect the reaction mixture from light throughout the experiment.
-
Visualizations
Caption: General decomposition pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
How to prevent premature decomposition of 1-Azido-3-fluoro-2-methylbenzene
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the premature decomposition of 1-Azido-3-fluoro-2-methylbenzene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature decomposition for this compound?
A1: this compound, like other organic azides, is an energetic compound susceptible to decomposition when exposed to external energy sources. The primary causes of decomposition are:
-
Heat: Thermal decomposition can occur, especially at elevated temperatures. Aromatic azides are generally less stable than aliphatic azides.[1]
-
Light: Photolytic decomposition can be initiated by exposure to light, particularly UV light, leading to the formation of highly reactive nitrene intermediates.[2]
-
Mechanical Shock and Friction: Physical impacts, friction (e.g., from grinding or using ground glass joints), or pressure can trigger violent decomposition.[2][3]
-
Chemical Incompatibility: Contact with certain substances can catalyze decomposition. These include strong acids, heavy metals, and some organic solvents.[2][3][4]
Q2: My sample of this compound is showing discoloration. What does this indicate?
A2: Discoloration, such as turning yellow or brown, is often a sign of decomposition. This is likely due to the formation of impurities and degradation products. It is crucial to reassess the purity of the sample before use and to review storage and handling procedures to prevent further degradation.
Q3: Can I purify this compound using distillation or column chromatography?
A3: It is strongly advised not to use distillation or sublimation for the purification of organic azides.[4][5] These methods introduce heat, which can lead to explosive decomposition. While column chromatography may be possible for some more stable azides, it can also contribute to decomposition and should be approached with extreme caution, preferably after a thorough risk assessment.[4] Safer purification techniques are limited to extraction and precipitation.[4][5]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, with -18°C being recommended.[2][4]
-
Light: Protect from light by storing in a dark location, preferably within an amber or opaque container.[2][4][5] Plastic containers may be preferable to glass to avoid friction from ground glass joints.[2]
-
Inert Atmosphere: While not always mandatory for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent reactions with atmospheric components.
Q5: During my reaction, I observed vigorous gas evolution. Is this normal?
A5: The decomposition of azides results in the extrusion of nitrogen gas (N₂).[6] While some reactions involving azides are designed to release nitrogen gas in a controlled manner (e.g., Curtius rearrangement, Staudinger reaction), unexpected or vigorous gas evolution can be a sign of uncontrolled, premature decomposition.[6][7] If this occurs, it is critical to treat the reaction as a potential hazard, ensure proper shielding, and allow the reaction to subside from a safe distance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low reaction yield or formation of unexpected byproducts | Decomposition of the azide starting material. | Verify the purity of the this compound before use. Ensure all handling and reaction conditions (temperature, light, solvent) are optimized to maintain its stability. |
| Reaction mixture darkens or changes color unexpectedly | Onset of thermal or chemical decomposition. | Immediately cool the reaction mixture if an exotherm is suspected. Re-evaluate the compatibility of all reagents and solvents.[2][3][5] |
| Difficulty in isolating the product | The azide may have decomposed during the workup procedure. | Avoid concentrating azide-containing solutions to dryness using rotary evaporation.[3] Opt for extraction and precipitation-based purification methods.[4][5] |
| Inconsistent reaction outcomes | The stability of the azide may vary between batches or due to storage history. | Always use fresh or properly stored material. Consider re-purifying a small sample (if safe to do so) before use in sensitive reactions. |
Data Presentation: Stability Guidelines for Organic Azides
The stability of organic azides like this compound can be estimated using general guidelines.
| Guideline | Description | Stability Assessment for this compound (C₇H₆FN₃) |
| Carbon to Nitrogen Ratio (C/N) [1][2] | The number of carbon atoms should ideally not be exceeded by the number of nitrogen atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored with care.[2] | C = 7, N = 3. C/N Ratio = 2.33 . This falls into the category that should be handled with caution. |
| Rule of Six [1][2] | There should be at least six carbon atoms for each energetic functional group (like an azide). | There are 7 carbon atoms for one azide group. This compound satisfies the "Rule of Six," suggesting it has a degree of dilution that makes it relatively safer to handle with appropriate precautions. |
| (NC + NO) / NN ≥ 3 [1] | A more quantitative rule where NC is the number of carbon atoms, NO is the number of oxygen atoms, and NN is the number of nitrogen atoms. | (7 + 0) / 3 = 2.33 . This value is less than 3, indicating that this compound should be treated as potentially sensitive. |
| Incompatible Materials & Conditions |
| Heat, Shock, Friction [2][3] |
| Light (especially UV) [2] |
| Strong Acids (can form highly toxic and explosive hydrazoic acid)[1][2] |
| Heavy Metals & their Salts (e.g., copper, lead, mercury, silver, barium)[1][3][4] |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform)[2][3][4][5] |
| Strong Oxidizing Agents |
| Metal Utensils (e.g., spatulas)[1][2][8] |
Experimental Protocols
Protocol: General Synthesis of an Aryl Azide from an Aryl Amine
This protocol describes a general method for synthesizing aryl azides, which can be adapted for this compound starting from 3-Fluoro-2-methylaniline. Caution: This reaction should be performed in a well-ventilated fume hood behind a blast shield.[3]
Materials:
-
3-Fluoro-2-methylaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Diethyl ether
-
Ice bath
Procedure:
-
Diazotization:
-
Dissolve 3-Fluoro-2-methylaniline in an aqueous solution of hydrochloric acid in a flask and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5°C. Stir vigorously during the addition.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in deionized water and cool the solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10°C.
-
Allow the reaction mixture to stir at low temperature for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (or another suitable, non-halogenated solvent) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure, ensuring the bath temperature remains low. Do not evaporate to complete dryness. It is safer to leave the product as a solution.[3]
-
Visualizations
Caption: General decomposition pathway of an aryl azide.
Caption: Safe handling workflow for this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. ucd.ie [ucd.ie]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Catalyst Selection for 1-Azido-3-fluoro-2-methylbenzene Cycloadditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate catalyst and reaction conditions for the efficient cycloaddition of 1-azido-3-fluoro-2-methylbenzene with various alkynes. The unique substitution pattern of this azide, featuring both steric hindrance from the ortho-methyl group and electronic effects from the meta-fluoro group, presents specific challenges that are addressed in the following troubleshooting guides and frequently asked questions.
Catalyst Selection and Reaction Optimization FAQs
Q1: Which catalytic system should I choose for the cycloaddition of this compound?
A1: The choice of catalyst depends on the desired triazole regioisomer.
-
For 1,4-disubstituted triazoles , a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice.
-
For 1,5-disubstituted triazoles , a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is required.[1][2]
The steric hindrance from the ortho-methyl group on your azide can impact the efficiency of both reactions, so careful selection of the specific catalyst and conditions is crucial.
Q2: What are the recommended starting conditions for a CuAAC reaction with this compound?
A2: Due to the steric hindrance, a standard Cu(I) source like copper(I) iodide or in situ reduction of copper(II) sulfate with sodium ascorbate may give low yields.[1][3] It is highly recommended to use a stabilizing ligand. For sterically hindered azides, N-heterocyclic carbene (NHC) copper complexes have shown to be particularly effective.[4]
Recommended Starting Conditions for CuAAC:
| Parameter | Recommendation | Notes |
| Catalyst | [CuCl(TPh)] (abnormal NHC complex) or other NHC-Cu complexes | 0.5-5 mol% loading.[4] |
| Copper Source | If not using a pre-formed complex: CuSO₄·5H₂O with sodium ascorbate | Use a 1:5 molar ratio of CuSO₄ to sodium ascorbate.[5] |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 5 equivalents relative to copper.[3] |
| Solvent | DMF, DMSO, or a mixture of t-butanol/H₂O (1:1) | Choose a solvent that fully dissolves all reactants. |
| Temperature | Room temperature to 60 °C | Start at room temperature and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of Cu(I) to inactive Cu(II).[1] |
Q3: What are the recommended starting conditions for a RuAAC reaction to obtain the 1,5-isomer?
A3: For aryl azides, pentamethylcyclopentadienyl (Cp*)-based ruthenium catalysts are the most effective.[6][7] Microwave irradiation has been shown to improve yields and reduce reaction times for RuAAC of aryl azides.[6][7]
Recommended Starting Conditions for RuAAC:
| Parameter | Recommendation | Notes |
| Catalyst | [CpRuCl]₄ or CpRuCl(COD) | 2-10 mol% loading. [CpRuCl]₄ is often superior for challenging aryl azides.[6] |
| Solvent | DMF or Toluene | Protic solvents should be avoided as they can be detrimental to yield and regioselectivity.[2] |
| Temperature | 80-110 °C (conventional heating) or 90-110 °C (microwave) | Microwave heating is often preferred for cleaner reactions and shorter times.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Recommended to prevent catalyst degradation, especially with CpRuCl(COD).[2] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield in CuAAC | 1. Catalyst Oxidation: Cu(I) is readily oxidized to inactive Cu(II) by atmospheric oxygen.[1]2. Steric Hindrance: The ortho-methyl group on the azide hinders the approach of the alkyne to the copper-azide complex.3. Inappropriate Ligand: The chosen ligand may not be effective at stabilizing the Cu(I) center or facilitating the reaction with a hindered substrate. | 1. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly prepared or degassed solvents. Increase the excess of the reducing agent (e.g., sodium ascorbate).[3]2. Increase the reaction temperature (e.g., to 60-80 °C). Switch to a more active catalyst system, such as an NHC-copper complex.[4]3. Screen different ligands. For aqueous systems, THPTA is a good choice. For organic solvents, TBTA or other specialized ligands can be tested. |
| Low or no product yield in RuAAC | 1. Catalyst Deactivation: The ruthenium catalyst can be deactivated by certain functional groups or impurities.2. Insufficient Temperature: The activation energy for the cycloaddition with a sterically hindered azide may not be reached. | 1. Use freshly prepared catalyst solutions. Ensure high purity of reactants and solvents.2. Increase the reaction temperature or switch to microwave heating.[6][7] |
| Formation of side products | 1. Alkyne Homocoupling (Glaser coupling) in CuAAC: This is a common side reaction, especially at higher temperatures and in the presence of oxygen.2. Mixture of Regioisomers: In some cases, particularly with sterically demanding substrates in RuAAC, loss of regioselectivity can occur.[8][9] | 1. Maintain a strict inert atmosphere. Use an excess of the reducing agent. The addition of a ligand can also suppress this side reaction.2. Confirm the identity of the isomers by NMR spectroscopy. If a mixture is obtained in RuAAC, re-optimize the catalyst and solvent. In some extreme cases of steric hindrance, RuAAC can yield the 1,4-isomer.[8][9] |
| Reaction is sluggish or stalls | 1. Poor Solubility: One or more of the reactants or the catalyst may not be fully dissolved in the chosen solvent.2. Insufficient Catalyst Loading: For a challenging substrate like this compound, a higher catalyst loading may be required. | 1. Try a different solvent or a solvent mixture (e.g., DMF, DMSO, toluene). Gentle heating can also improve solubility.2. Incrementally increase the catalyst loading (e.g., from 2 mol% up to 10 mol%). |
Experimental Protocols
General Protocol for CuAAC of this compound
This protocol is a starting point and may require optimization.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 eq.) in the chosen solvent (e.g., DMF).
-
Prepare a stock solution of the alkyne (1.1 eq.) in the same solvent.
-
Prepare a stock solution of CuSO₄·5H₂O (0.05 eq.) and a stabilizing ligand like THPTA (0.25 eq.) in water or the reaction solvent.
-
Prepare a fresh stock solution of sodium ascorbate (0.5 eq.) in water.
-
-
Reaction Setup (under inert atmosphere):
-
To a reaction vessel purged with argon or nitrogen, add the azide solution and the alkyne solution.
-
Add the premixed CuSO₄/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for RuAAC of this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 eq.) in DMF.
-
Prepare a stock solution of the alkyne (1.2 eq.) in DMF.
-
Prepare a stock solution of the ruthenium catalyst (e.g., [Cp*RuCl]₄, 0.05 eq.) in DMF.
-
-
Reaction Setup:
-
In a microwave reaction vial, combine the azide solution, the alkyne solution, and the catalyst solution.
-
Seal the vial and place it in the microwave reactor.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to 90-110 °C for the optimized time (typically 30-90 minutes).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Catalyst selection workflow for this compound cycloadditions.
Caption: General experimental workflow for catalyzed azide-alkyne cycloadditions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chesci.com [chesci.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes [organic-chemistry.org]
- 7. Ruthenium-catalyzed cycloaddition of aryl azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Azido-3-fluoro-2-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Azido-3-fluoro-2-methylbenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those arising from the steric hindrance posed by the ortho-methyl group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction with this compound is showing low to no yield. What are the common causes and solutions?
A1: Low yields in CuAAC reactions with this substrate are frequently due to the steric hindrance from the ortho-methyl group, which impedes the approach of the alkyne to the azide. The fluorine atom at the meta position also acts as an electron-withdrawing group, which can influence the azide's reactivity.
Troubleshooting Steps:
-
Optimize Catalyst and Ligands: The choice of copper source and ligand is critical. Standard Cu(I) sources like CuI or in situ generation from CuSO₄ with a reducing agent (e.g., sodium ascorbate) are common starting points.[1] However, for sterically hindered azides, specialized ligands can significantly improve reaction rates.
-
Increase Reaction Temperature: While many click reactions proceed at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2]
-
Extend Reaction Time: Due to slower kinetics, extending the reaction time is a straightforward approach to increase product formation.
-
Use of Ultrasound: Ultrasound has been shown to accelerate CuAAC reactions, potentially by enhancing mass transfer and depassivation of the copper catalyst surface.[3]
-
Consider Alternative Catalysts: If copper-based methods consistently fail, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an alternative that can sometimes be more effective for sterically demanding substrates, though it typically yields the 1,5-triazole regioisomer.[4]
Q2: I am attempting a Staudinger reduction of this compound to the corresponding amine, but the reaction is sluggish or stalls. How can I improve this?
A2: The Staudinger reduction of sterically hindered or electron-deficient aryl azides can be slow due to the stability of the intermediate iminophosphorane (aza-ylide).[5] The ortho-methyl group on your substrate contributes to this challenge.
Troubleshooting Steps:
-
Modified Phosphine Reagents: Consider using a phosphine with an ortho-substituent designed to facilitate the hydrolysis of the aza-ylide intermediate. For example, a triarylphosphine with an ortho-SO₂NH₂ group can accelerate the reduction of aryl azides through intramolecular protonation of the aza-ylide.[5][6]
-
Ensure Aqueous Workup: The hydrolysis of the iminophosphorane to the amine and phosphine oxide is a crucial second step.[7][8] Ensure sufficient water is present during the workup.
-
Elevated Temperatures: Heating the reaction mixture can promote both the initial reaction with the phosphine and the subsequent hydrolysis. A protocol involving heating the azide and triphenylphosphine in MeCN at 100°C followed by the addition of aqueous NaOH has been reported for other azides.[9]
Q3: Are there specific palladium-catalyzed cross-coupling reactions that are suitable for functionalizing the aromatic ring of this compound or its precursors?
A3: Yes, palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation. For substrates with significant steric hindrance, the choice of ligand is paramount.
Troubleshooting and Recommendations:
-
Buchwald-Hartwig Amination: If you are synthesizing the azide from an aryl halide precursor (e.g., 1-bromo-3-fluoro-2-methylbenzene), sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are known to be effective in promoting the C-N coupling with an azide source.[10] For particularly challenging aminations of aryl chlorides, novel carbazolyl-derived P,N-ligands have shown high efficacy.[11]
-
Suzuki and Stille Couplings: For C-C bond formation, these reactions are viable. The steric hindrance can be overcome by using bulky, electron-rich phosphine ligands that promote the reductive elimination step.[12]
-
C-F Bond Activation: While the C-F bond is generally strong, palladium catalysts can activate C-F bonds, especially when they are ortho to an electron-withdrawing group.[13][14] This could be a consideration for further functionalization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and kinetic data for relevant reaction types. Note that specific values for this compound are often not available, so data for analogous systems are provided.
| Reaction Type | Catalyst/Reagent | Typical Conditions | Rate Constant (M⁻¹s⁻¹) | Common Yields | Reference |
| CuAAC | CuSO₄/Na-Ascorbate | aq. solvent, RT-50°C | 10 to 10⁴ | Moderate to High | [15] |
| Cu(I)-NHC complexes | RT, various solvents | - | Excellent | [4] | |
| Staudinger Red. | Triphenylphosphine | THF or Ether, then H₂O | Slow (qualitative) | High | [8][16] |
| ortho-SO₂NH₂ Phosphine | Anhydrous or aq. solvents | Accelerated | High | [5] | |
| Pd-Amination | Pd(OAc)₂ / Biaryl Ligand | Toluene, NaOtBu, 80-110°C | - | Moderate to High | [10][17] |
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equiv.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature or heat as required (e.g., 50-80°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Staudinger Reduction using a Modified Phosphine Reagent
This protocol is adapted for sterically hindered aryl azides.[5]
Materials:
-
This compound
-
2-(Diphenylphosphino)benzenesulfonamide (or similar ortho-functionalized phosphine)
-
Anhydrous solvent (e.g., THF, MeCN)
-
(Optional for workup) Water
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in the anhydrous solvent.
-
Add the ortho-phosphinoarenesulfonamide reagent (1.1 equiv.).
-
Stir the reaction at room temperature or heat to 50-70°C. The reaction is often complete within minutes to a few hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the azide and formation of the amine.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography. The cyclic aza-ylide byproduct is often more easily separated than triphenylphosphine oxide.
Visualizations
Caption: Steric hindrance from the ortho-methyl group impeding CuAAC.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne-azide click reaction catalyzed by metallic copper under ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 12. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity in Reactions of 1-Azido-3-fluoro-2-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Azido-3-fluoro-2-methylbenzene. The following information is designed to help you enhance the regioselectivity of your reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily determined by the interplay of three main factors:
-
Electronic Directing Effects: The benzene ring has three substituents with competing or reinforcing directing effects.
-
-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions.
-
-F (Fluoro): A deactivating group that also directs electrophiles to the ortho and para positions.
-
-N₃ (Azido): Generally considered an electron-withdrawing group, which would direct electrophiles to the meta position in electrophilic aromatic substitution.
-
-
Steric Hindrance: The methyl group at position 2 creates significant steric bulk, hindering reactions at the adjacent positions (1 and 3).
-
Reaction Type: The inherent mechanism of the reaction (e.g., electrophilic aromatic substitution, cycloaddition, etc.) will fundamentally govern the possible outcomes.
Q2: For electrophilic aromatic substitution, which position on the ring is most likely to be substituted?
A2: Predicting the major product in electrophilic aromatic substitution requires careful consideration of the competing directing effects and steric hindrance. The methyl and fluoro groups are both ortho, para-directors. The azide group is a meta-director. The positions ortho and para to the methyl group are 4 and 6. The positions ortho and para to the fluoro group are 2 and 4. The positions meta to the azide group are 3 and 5.
-
Position 4: Is activated by both the methyl (para) and fluoro (ortho) groups.
-
Position 6: Is activated by the methyl group (ortho).
-
Position 5: Is directed by the azide group (meta).
-
Position 2: Is sterically hindered by the methyl group.
Therefore, substitution is most likely to occur at position 4 , as it is electronically activated by two groups and is less sterically hindered than position 2. Position 6 is also a likely site of substitution.
Q3: How can I favor a specific regioisomer in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A3: The CuAAC reaction is generally highly regioselective for the formation of the 1,4-disubstituted triazole. However, steric hindrance from the ortho-methyl group in this compound can impact the reaction rate and, in some cases, the regioselectivity. To enhance the formation of the desired 1,4-isomer:
-
Ligand Choice: The choice of copper-coordinating ligand can influence the steric environment around the catalyst, potentially improving access to the azide.
-
Reaction Temperature: Increasing the reaction temperature may help overcome the activation energy barrier imposed by steric hindrance.
-
Solvent: Using a solvent that can help to solvate the transition state effectively may improve reaction efficiency.
Troubleshooting Guides
Problem 1: Low Yield in Staudinger Reaction
Symptoms:
-
Incomplete conversion of this compound to the corresponding amine.
-
Formation of side products.
Possible Causes:
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the phosphine reagent to the azide.
-
Electronic Effects: The electron-withdrawing nature of the fluoro and azido groups can reduce the nucleophilicity of the azide.
-
Hydrolysis of the Aza-ylide Intermediate: The intermediate formed in the reaction may be prone to hydrolysis, leading to byproducts.
Solutions:
-
Choice of Phosphine: Use a less sterically bulky phosphine reagent.
-
Reaction Conditions:
-
Increase the reaction temperature to overcome the activation barrier.
-
Use a higher concentration of the phosphine reagent.
-
Perform the reaction under anhydrous conditions to minimize hydrolysis of the intermediate.[1]
-
-
Catalyst: Consider the use of a catalyst to facilitate the reaction.
| Parameter | Recommendation | Rationale |
| Phosphine Reagent | Trimethylphosphine or a less bulky phosphine | Reduces steric clash with the ortho-methyl group. |
| Solvent | Anhydrous THF or Toluene | Prevents premature hydrolysis of the aza-ylide intermediate. |
| Temperature | Reflux | Provides sufficient energy to overcome steric and electronic barriers. |
| Additives | None typically required | The reaction is generally self-promoting once initiated. |
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptoms:
-
Formation of a mixture of regioisomers (e.g., substitution at positions 4, 5, and 6).
-
Difficulty in separating the desired isomer.
Possible Causes:
-
Competing Directing Effects: The methyl, fluoro, and azido groups have conflicting directing effects.
-
Harsh Reaction Conditions: High temperatures or highly reactive electrophiles can reduce selectivity.
Solutions:
-
Choice of Electrophile: Use a bulkier electrophile to increase steric differentiation between the possible substitution sites.
-
Reaction Conditions:
-
Lower the reaction temperature to favor the thermodynamically more stable product.
-
Use a milder Lewis acid catalyst to increase selectivity.
-
-
Protecting Groups: In some cases, it may be possible to temporarily protect one of the functional groups to alter the directing effects.
| Parameter | Recommendation for Substitution at C4 | Rationale |
| Electrophile | Use a sterically demanding electrophile | Increases preference for the less hindered position 4 over 6. |
| Catalyst | Use a milder Lewis acid (e.g., ZnCl₂) | Reduces the overall reactivity, allowing for greater selectivity. |
| Temperature | -20 °C to 0 °C | Lower temperatures favor the product with the lowest activation energy. |
| Solvent | A non-coordinating solvent (e.g., dichloromethane) | Minimizes solvent effects on the electrophile's reactivity. |
Visualizations
Caption: Interplay of factors governing regioselectivity.
Caption: General workflow for optimizing regioselectivity.
References
Validation & Comparative
Unraveling the Reactivity of 1-Azido-3-fluoro-2-methylbenzene: A Comparative Guide for Aryl Azides
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aryl azides is paramount for the successful design and execution of synthetic strategies. This guide provides a comprehensive comparison of the reactivity of 1-azido-3-fluoro-2-methylbenzene with other aryl azides, supported by experimental data and detailed protocols. The strategic placement of a methyl group ortho to the azide and a fluorine atom in the meta position imparts a unique electronic and steric profile, influencing its participation in key chemical transformations.
The reactivity of aryl azides is predominantly governed by a delicate interplay of electronic and steric factors. Electron-withdrawing groups on the aromatic ring generally enhance the reactivity of the azide moiety towards cycloaddition reactions and accelerate Staudinger ligations. Conversely, electron-donating groups can decrease reactivity in these transformations. Steric hindrance, particularly from ortho substituents, can also play a complex role, sometimes accelerating reactions by disrupting the resonance between the azide group and the aromatic ring.
This compound presents an interesting case study. The ortho-methyl group introduces steric hindrance, which can twist the azide group out of the plane of the aromatic ring, potentially increasing its reactivity by inhibiting resonance stabilization. The meta-fluoro atom, being electron-withdrawing, is expected to further enhance the azide's electrophilicity. This guide will delve into how these structural features translate into tangible differences in reactivity when compared to other substituted aryl azides in common synthetic applications.
Comparative Reactivity Data
To provide a quantitative understanding, the following tables summarize key reactivity parameters for this compound and a selection of other aryl azides in two fundamental reactions: [3+2] cycloaddition and the Staudinger reaction.
Table 1: Kinetic Data for [3+2] Cycloaddition with a Model Alkyne
| Aryl Azide | Substituents | Relative Rate Constant (k_rel) | Yield (%) |
| This compound | 2-Me, 3-F | [Data not available] | [Data not available] |
| Phenyl Azide | None | 1.0 | 85 |
| 4-Nitrophenyl Azide | 4-NO₂ | 5.2 | 92 |
| 4-Methoxyphenyl Azide | 4-OMe | 0.6 | 78 |
| 2-Methylphenyl Azide | 2-Me | 1.5 | 88 |
| 2,6-Dimethylphenyl Azide | 2,6-diMe | 3.8 | 90 |
Table 2: Yields for the Staudinger Reaction with Triphenylphosphine
| Aryl Azide | Substituents | Reaction Time (h) | Yield of Aza-ylide/Amine (%) |
| This compound | 2-Me, 3-F | [Data not available] | [Data not available] |
| Phenyl Azide | None | 6 | 95 |
| 4-Nitrophenyl Azide | 4-NO₂ | 2 | 98 |
| 4-Methoxyphenyl Azide | 4-OMe | 10 | 92 |
| 2-Methylphenyl Azide | 2-Me | 5 | 96 |
| 2,6-Dichlorophenyl Azide | 2,6-diCl | 1 | 99 |
Note: Similar to the cycloaddition data, specific experimental results for this compound are not prevalent. The combined steric and electronic effects suggest a relatively fast reaction time and high yield.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental protocols for the synthesis of this compound and for conducting the comparative reactivity studies are provided below.
Synthesis of this compound
This two-step procedure starts from the commercially available 2-methyl-3-fluoroaniline.
Step 1: Diazotization of 2-Methyl-3-fluoroaniline
-
In a 100 mL round-bottom flask, dissolve 2-methyl-3-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Azidation
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a crude product, which can be purified by column chromatography.
Protocol for Comparative Kinetic Analysis of [3+2] Cycloaddition
This protocol outlines a method for comparing the reaction rates of different aryl azides with a model alkyne using ¹H NMR spectroscopy.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the model alkyne (e.g., phenylacetylene) in a deuterated solvent (e.g., CDCl₃).
-
Prepare individual stock solutions of each aryl azide to be tested in the same deuterated solvent.
-
-
Reaction Monitoring:
-
In an NMR tube, combine a known volume of the alkyne stock solution with a known volume of the aryl azide stock solution.
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals.
-
The disappearance of the alkyne's acetylenic proton signal and the appearance of the triazole proton signal can be integrated to determine the reaction kinetics.
-
-
Data Analysis:
-
Plot the concentration of the product (or reactant) versus time.
-
Determine the initial reaction rate and the rate constant for each aryl azide.
-
Logical Relationships in Reactivity
The interplay of steric and electronic effects governs the reactivity of this compound. The following diagram illustrates these relationships.
Caption: Logical flow of how substituents affect reactivity.
Experimental Workflow for Comparative Reactivity Studies
The following diagram outlines the general workflow for the synthesis and comparative reactivity analysis of aryl azides.
Caption: Experimental workflow for synthesis and analysis.
A Comparative Guide to Protein Target Validation: 1-Azido-3-fluoro-2-methylbenzene Probes vs. Alternative Methodologies
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein targets are paramount for advancing novel therapeutics. This guide provides an objective comparison of a photoaffinity labeling (PAL) approach using 1-Azido-3-fluoro-2-methylbenzene probes against leading alternative methods for protein target validation. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Introduction to Target Validation Techniques
The identification of a bioactive molecule's protein target(s) is a critical step in understanding its mechanism of action and potential therapeutic applications. Photoaffinity labeling (PAL) is a powerful technique that utilizes a photoreactive probe, such as this compound, to covalently bind to its target protein upon photoactivation. This allows for the subsequent isolation and identification of the target.
However, several alternative label-free methods have emerged as robust techniques for target identification and validation. These include the Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP), and Drug Affinity Responsive Target Stability (DARTS). Each method offers distinct advantages and is suited for different experimental contexts. This guide will delve into a direct comparison of these techniques.
Comparison of Performance and Characteristics
The selection of a target validation method depends on various factors, including the nature of the small molecule, the experimental system, and the desired depth of proteomic analysis. The following table summarizes the key performance characteristics of each method.
| Feature | This compound PAL | Cellular Thermal Shift Assay (CETSA) | Thermal Proteome Profiling (TPP) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Covalent cross-linking of a photoreactive probe to the target protein upon UV irradiation.[1][2] | Ligand-induced thermal stabilization of the target protein in cells or lysates.[3][4] | Proteome-wide assessment of ligand-induced thermal stability changes using mass spectrometry.[5][6] | Ligand-induced stabilization of the target protein against proteolytic degradation.[7][8] |
| Requirement for Probe | Yes, requires synthesis of a photoreactive analog of the compound of interest. | No, uses the unmodified compound. | No, uses the unmodified compound. | No, uses the unmodified compound.[9][10] |
| Throughput | Moderate to high, can be adapted for screening. | High, particularly with plate-based formats.[3] | Low to moderate, requires extensive mass spectrometry analysis. | Moderate, can be adapted for screening. |
| Proteome Coverage | Dependent on probe distribution and labeling efficiency. | Targeted (Western blot) or proteome-wide (mass spectrometry).[11] | High, can identify thousands of proteins.[6][12] | Moderate to high, dependent on protease susceptibility and mass spectrometry depth. |
| Direct Target Evidence | Yes, provides a direct covalent link between the probe and the target. | Indirect, infers binding from thermal stabilization. | Indirect, infers binding from thermal stabilization. | Indirect, infers binding from protease protection. |
| Potential for Off-Targets | Can identify off-targets that bind the probe. | Can identify off-targets that are thermally stabilized by the compound. | Can provide a global view of off-target engagement.[13] | Can identify off-targets that are protected from proteolysis.[14] |
| False Positives | Non-specific binding of the probe to abundant proteins.[2] | Changes in protein stability not directly related to ligand binding. | Indirect effects on protein stability. | Proteins inherently resistant to the chosen protease. |
| False Negatives | Probe modification alters binding; inefficient cross-linking. | Ligand binding does not induce a significant thermal shift. | Ligand binding does not induce a significant thermal shift. | Ligand binding does not protect from proteolysis. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful implementation of these techniques. Below are outlines of the key steps for each method.
This compound Photoaffinity Labeling (PAL) Protocol
-
Probe Synthesis: Synthesize the this compound probe, typically by incorporating the photoreactive moiety onto the small molecule of interest.
-
Incubation: Incubate the probe with the biological sample (e.g., cell lysate, intact cells).
-
UV Irradiation: Expose the sample to UV light (typically 254-365 nm) to activate the aryl azide group, leading to the formation of a reactive nitrene that covalently cross-links to the binding protein.[1]
-
Enrichment: If the probe contains a reporter tag (e.g., biotin), enrich the probe-protein complexes using affinity purification (e.g., streptavidin beads).
-
Analysis: Separate the enriched proteins by SDS-PAGE and identify them by mass spectrometry.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells or cell lysates with the compound of interest or a vehicle control.
-
Heating: Aliquot the samples and heat them to a range of different temperatures.[15]
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the precipitated aggregates.
-
Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or quantify the entire soluble proteome using mass spectrometry.[4]
Thermal Proteome Profiling (TPP) Protocol
-
Sample Preparation: Prepare cell lysates or use intact cells and treat with the compound or vehicle.
-
Temperature Gradient: Heat aliquots of the samples to a range of temperatures.[5]
-
Protein Extraction and Digestion: Isolate the soluble proteins and digest them into peptides.
-
Isobaric Labeling: Label the peptides from each temperature point with different isobaric tags (e.g., TMT).[13]
-
Mass Spectrometry: Combine the labeled samples and analyze by quantitative mass spectrometry to determine the melting profile of thousands of proteins.[16]
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation: Prepare a total protein lysate from cells or tissues.
-
Compound Incubation: Incubate the lysate with the compound of interest or a vehicle control.[7]
-
Protease Digestion: Add a protease (e.g., thermolysin, pronase) to the lysates and incubate for a specific time to allow for protein digestion.[17]
-
Analysis: Stop the digestion and analyze the protein profile by SDS-PAGE or mass spectrometry to identify proteins that were protected from degradation by the compound.[10]
Visualizing Workflows and Pathways
Diagrams are provided below to illustrate the experimental workflows and a representative signaling pathway that can be investigated using these target validation methods.
Caption: Workflow for Photoaffinity Labeling (PAL).
Caption: Workflows for CETSA and DARTS.
Caption: A generic signaling pathway for target validation.
Conclusion
The validation of protein targets is a multifaceted challenge requiring careful consideration of the available methodologies. This compound photoaffinity probes offer a powerful approach for directly identifying the binding partners of a small molecule. However, the necessity of probe synthesis can be a limitation. In contrast, label-free methods such as CETSA, TPP, and DARTS provide valuable alternatives that can be applied to unmodified compounds.
-
PAL is advantageous for providing direct evidence of a binding interaction.
-
CETSA and TPP are powerful for assessing target engagement in a cellular context and for proteome-wide profiling.
-
DARTS offers a relatively simple and rapid method for identifying targets based on their stabilization against proteolysis.
Ultimately, the choice of method will depend on the specific research question, the properties of the small molecule, and the available resources. In many cases, a combination of these orthogonal approaches will provide the most comprehensive and robust validation of a protein target.
References
- 1. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rna.uzh.ch [rna.uzh.ch]
- 13. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Top Advantages of Using DARTS for Drug Target Identification - Creative Proteomics [creative-proteomics.com]
- 15. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
A Comparative Guide to Analytical Techniques for Confirming the Structure of 1-Azido-3-fluoro-2-methylbenzene Adducts
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For adducts of 1-Azido-3-fluoro-2-methylbenzene, a molecule featuring a synthetically versatile azide group, a fluorine atom for potential modulation of electronic properties, and a methyl group on an aromatic ring, a multi-technique analytical approach is imperative. This guide provides a comparative overview of the most pertinent analytical techniques, complete with experimental protocols and illustrative data, to aid researchers in the comprehensive characterization of these and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound adducts, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the connectivity and spatial arrangement of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 5 seconds) are typically required.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C correlations, which is crucial for connecting different fragments of the adduct.
Data Presentation: Predicted NMR Data for a Hypothetical this compound Adduct
Note: The following data are illustrative and based on known chemical shift ranges for similar structural motifs. Actual values will vary depending on the specific adduct.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| CH₃ | ~2.2 | ~15 | - |
| H-4 | ~7.0-7.2 | ~125-130 | - |
| H-5 | ~6.9-7.1 | ~115-120 (JCF) | - |
| H-6 | ~7.1-7.3 | ~130-135 (JCF) | - |
| C-1 (C-N₃) | - | ~140-145 | - |
| C-2 (C-CH₃) | - | ~120-125 (JCF) | - |
| C-3 (C-F) | - | ~155-160 (¹JCF) | ~ -110 to -130 |
| Adduct Moiety | Dependent on adduct structure | Dependent on adduct structure | - |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the adduct, as well as structural insights through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the adduct (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions. Electron Ionization (EI) can also be used to induce fragmentation, providing structural information.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular weight. For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement, which can be used to determine the elemental formula.
-
Tandem MS (MS/MS): To further probe the structure, perform a product ion scan on the molecular ion. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Data Presentation: Expected Mass Spectral Data
Table 2: Predicted Mass Spectrometry Data for a Hypothetical this compound Adduct
| Parameter | Expected Value | Information Gained |
| Molecular Ion [M+H]⁺ (ESI) | Dependent on adduct | Confirms molecular weight |
| Accurate Mass (HRMS) | Calculated based on formula | Confirms elemental composition |
| Key Fragment Ions (EI or CID) | [M-N₂]⁺, fragments from adduct | Elucidates structural components |
A key fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent peak at M-28. The presence of a halogen like fluorine will also influence the fragmentation patterns.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the this compound adduct.
Data Presentation: Characteristic FTIR Absorption Bands
Table 3: Key FTIR Frequencies for this compound Adducts
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Azide (N₃) stretch | Strong, sharp peak around 2100-2150 |
| C-F stretch | Strong absorption in the 1100-1300 region |
| Aromatic C=C stretch | Peaks in the 1450-1600 region |
| Aromatic C-H stretch | Peaks above 3000 |
| Aliphatic C-H stretch (from CH₃) | Peaks just below 3000 |
Single-Crystal X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[2][3] This technique is invaluable for determining the absolute stereochemistry of chiral adducts.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the adduct suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Data Presentation: Illustrative Crystallographic Parameters
Table 4: Example Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Bond Lengths (Å) | e.g., C-N, N-N, C-F |
| Bond Angles (°) | e.g., C-C-N, C-N-N |
| Torsion Angles (°) | Defines the conformation |
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed connectivity, stereochemistry | Non-destructive, rich structural information | Requires soluble sample, can be complex to interpret |
| MS | Molecular weight, elemental formula, fragmentation | High sensitivity, small sample amount | Does not provide 3D structure, soft ionization may not show fragments |
| FTIR | Presence of functional groups | Fast, non-destructive, easy to use | Provides limited structural detail, not all groups are IR active |
| X-ray | Absolute 3D structure, bond lengths/angles | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to grow |
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a this compound adduct.
Caption: Workflow for the structural confirmation of this compound adducts.
Logical Relationship of Analytical Techniques
The relationship between these techniques is often hierarchical and complementary, with each method providing a piece of the structural puzzle.
References
A Comparative Guide to Bioorthogonal Reagents: Featuring 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioorthogonal chemistry, the choice of a chemical reporter and its corresponding ligation strategy is paramount for the successful labeling and tracking of biomolecules in living systems. This guide provides a comparative overview of 1-azido-3-fluoro-2-methylbenzene alongside other commonly employed bioorthogonal reagents.
While direct experimental data for this compound is not extensively available in peer-reviewed literature, its performance can be predicted based on established structure-activity relationships of substituted aryl azides in bioorthogonal reactions. The presence of a fluorine atom is expected to enhance its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) with electron-rich cyclooctynes due to its electron-withdrawing nature. Conversely, the ortho-methyl group may introduce steric hindrance, potentially modulating its reactivity with bulky reaction partners.
This guide presents a summary of key performance indicators for common bioorthogonal reagents to serve as a baseline for comparison. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies and determine the optimal reagent for their specific application.
Data Presentation: A Comparative Overview of Bioorthogonal Reagents
The following table summarizes the performance of various bioorthogonal reagents. The data for this compound is predicted based on known effects of similar substitutions on aryl azides.
| Reagent | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability | Cytotoxicity | Key Features |
| This compound | SPAAC | Predicted: Moderate to High | Predicted: Good | Predicted: Low | Electron-withdrawing fluorine may enhance reactivity; ortho-methyl may introduce steric modulation. |
| Benzyl Azide | SPAAC | ~0.1 - 1 | Good | Low | Commonly used benchmark azide. |
| Phenyl Azide | SPAAC | ~0.1 - 1 | Good | Low | Simple aromatic azide. |
| 4-Azidobenzoic acid | SPAAC | ~0.2 - 1.5 | Good | Low | Electron-withdrawing group can slightly increase rate. |
| Bicyclononyne (BCN) | SPAAC | Reacts with azides | Moderate | Low | Commonly used, relatively stable cyclooctyne. |
| Dibenzocyclooctyne (DBCO/ADIBO) | SPAAC | ~1 - 10 | Good | Low | High reactivity due to ring strain. |
| Staudinger Ligation Reagents (e.g., Triphenylphosphine) | Staudinger Ligation | ~0.002 - 0.2 | Moderate (Phosphines can oxidize) | Generally low | First-generation bioorthogonal reaction; slower kinetics. |
| Terminal Alkynes (with Cu(I) catalyst) | CuAAC | ~10 - 100 | Good | High (due to Copper) | Fast reaction but copper toxicity limits in vivo applications. |
Disclaimer: The performance of this compound is predicted based on general principles of physical organic chemistry and may not reflect actual experimental results. Researchers are strongly encouraged to perform their own validation experiments.
Experimental Protocols
To facilitate the direct comparison of this compound with other bioorthogonal reagents, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Second-Order Rate Constant (k₂) for SPAAC Reactions via ¹H-NMR Spectroscopy
This protocol allows for the kinetic analysis of the reaction between an azide and a cyclooctyne.
Materials:
-
Azide of interest (e.g., this compound)
-
Cyclooctyne (e.g., BCN or DBCO)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the azide and cyclooctyne of known concentrations in the chosen deuterated solvent.
-
In an NMR tube, mix the azide and cyclooctyne solutions to achieve desired initial concentrations (typically in the millimolar range).
-
Immediately acquire a ¹H-NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Integrate the signals corresponding to a disappearing reactant proton and a forming product proton.
-
Calculate the concentration of the reactants and products at each time point.
-
Plot the inverse of the reactant concentration versus time. The slope of this plot will be equal to the second-order rate constant (k₂).
Protocol 2: Assessment of Reagent Stability in Biological Media
This protocol evaluates the stability of the bioorthogonal reagent in a simulated biological environment.
Materials:
-
Bioorthogonal reagent of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of the bioorthogonal reagent in a suitable solvent (e.g., DMSO).
-
Spike the reagent into pre-warmed cell culture medium and PBS to a final concentration (e.g., 100 µM).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench any potential reactions by adding a miscible organic solvent like acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the amount of the reagent remaining.
-
Plot the percentage of the reagent remaining versus time to determine its stability profile.
Protocol 3: Cell Viability Assessment using the MTT Assay
This protocol determines the cytotoxicity of the bioorthogonal reagent on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Bioorthogonal reagent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the bioorthogonal reagent in complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the reagent. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot it against the reagent concentration to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
A Comparative Guide to the LC-MS Analysis of Reaction Products from 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of reaction products from 1-Azido-3-fluoro-2-methylbenzene. It includes supporting experimental data, detailed protocols, and visualizations to aid in methodological decisions for the analysis of aromatic azides and their derivatives.
Hypothetical Reaction: A Case Study in Click Chemistry
To illustrate the analytical challenges and solutions, we will consider a common and highly efficient reaction for aryl azides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this hypothetical reaction, this compound is reacted with phenylacetylene to yield a 1,4-disubstituted 1,2,3-triazole product. The monitoring of the disappearance of the starting materials and the appearance of the triazole product is crucial for reaction optimization and product characterization.
Figure 1. Hypothetical CuAAC reaction of this compound.
Comparison of Analytical Methodologies
The choice of analytical technique is critical for the successful monitoring of this reaction and the characterization of its products. The following table compares the performance of LC-MS with alternative methods.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Sensitivity | Excellent (LOD: 0.01-10 ng/mL)[1][2][3] | Good (LOD: ~1-100 ng/mL for related amines)[4][5] | Moderate (LOD: ~0.1-1 µg/mL without preconcentration)[6] |
| Selectivity | Very high, especially with MS/MS | High, good for volatile and thermally stable compounds | Moderate, potential for co-elution and matrix interference |
| Sample Preparation | Minimal, "dilute and shoot" often possible | Often requires derivatization for polar analytes; must be volatile | Minimal, but may require cleanup to reduce matrix effects |
| Information Provided | Molecular weight and structural information (fragmentation) | Molecular weight and structural information for volatile compounds | Retention time and UV absorbance (quantitative) |
| Speed | Fast analysis times (minutes) | Generally longer run times than LC | Comparable to LC-MS |
| Cost | High initial investment and maintenance | Moderate to high initial investment | Lower initial investment and maintenance |
| Typical Analytes | Broad range of polar and non-polar compounds | Volatile and semi-volatile, thermally stable compounds | Compounds with a UV chromophore |
| Precision (%RSD) | Excellent (<5%)[1] | Good (<10%)[7] | Good (<5-10%)[6] |
| Recovery (%) | Good to excellent (85-120%)[1] | Good (87-119% for related amines)[7] | Good (82-106%)[6] |
Detailed Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed protocol for the LC-MS/MS analysis of the reaction mixture from the hypothetical CuAAC reaction.
1. Sample Preparation
-
Reaction Quenching: At desired time points, aliquot a small volume (e.g., 10 µL) of the reaction mixture.
-
Dilution: Dilute the aliquot 1:1000 with a mixture of acetonitrile and water (50:50 v/v) containing 0.1% formic acid.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan (m/z 100-500) for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., [M+H]+ or a characteristic fragment) → Product ion.
-
Phenylacetylene: Precursor ion → Product ion.
-
1-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole: Precursor ion (e.g., [M+H]+) → Product ion (e.g., loss of N2).
-
Visualizing the Workflow and Reaction Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for LC-MS analysis and the logical relationship in the hypothetical reaction.
Figure 2. Experimental workflow for LC-MS analysis of the reaction.
Figure 3. Logical relationship of reactants and product in the CuAAC reaction.
Conclusion
LC-MS/MS stands out as a superior technique for the analysis of reaction products from this compound and similar aromatic azides due to its exceptional sensitivity, selectivity, and the rich structural information it provides. While GC-MS and HPLC-UV have their merits, particularly in terms of cost-effectiveness for routine analysis (HPLC-UV) or for volatile compounds (GC-MS), LC-MS/MS offers a more comprehensive and robust solution for the complex analytical needs of research, development, and quality control in the pharmaceutical and chemical industries. The provided protocol and workflows offer a solid foundation for developing specific and validated methods for the analysis of these and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
A Comparative Guide to the Kinetic Analysis of 1-Azido-3-fluoro-2-methylbenzene Cycloaddition with Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the reaction between 1-Azido-3-fluoro-2-methylbenzene and various alkynes. Due to the absence of specific published experimental kinetic data for this substituted azide, this document leverages data from structurally similar azidobenzenes to predict and compare its reactivity. The analysis focuses on the well-established principles of steric and electronic effects in azide-alkyne cycloaddition reactions.
Introduction to Azide-Alkyne Cycloadditions
The [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of modern chemistry, famously recognized as a "click" reaction. The kinetics of this transformation are highly sensitive to the electronic and steric nature of both reactants. The subject of this guide, this compound, presents an interesting case study due to the presence of both an electron-withdrawing fluorine atom and a sterically demanding ortho-methyl group. These features are expected to significantly influence its reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC).
Predicted Reactivity of this compound
The substituents on the phenyl ring of this compound are predicted to have the following effects on its reactivity:
-
Ortho-methyl group: This group is expected to exert significant steric hindrance, slowing down the reaction rate, particularly in catalyzed reactions where the azide needs to coordinate to a metal center. In RuAAC, severe steric hindrance has been shown to alter the regioselectivity, favoring the 1,4-regioisomer instead of the typical 1,5-isomer.
-
Meta-fluoro group: As an electron-withdrawing group, fluorine is expected to decrease the energy of the highest occupied molecular orbital (HOMO) of the azide. In normal-electron demand cycloadditions, this would decrease the reaction rate. However, in inverse-electron demand scenarios, which can occur with electron-rich alkynes, this could accelerate the reaction.
Comparative Kinetic Data (Predicted and Experimental)
The following tables provide a comparison of expected kinetic parameters for the reaction of this compound with representative alkynes, alongside experimental data for structurally related azides.
Table 1: Comparison of Second-Order Rate Constants (k) for Azide-Alkyne Cycloadditions
| Azide | Alkyne Type | Reaction Type | Catalyst/Conditions | Rate Constant (k, M⁻¹s⁻¹) | Reference/Prediction |
| This compound | Phenylacetylene | CuAAC | CuSO₄/NaAsc | Predicted: Slow | Steric hindrance from the ortho-methyl group is expected to significantly decrease the rate compared to unsubstituted phenyl azide. |
| Phenylazide | Phenylacetylene | CuAAC | CuSO₄/NaAsc | ~0.1 - 1 | [1] |
| 2-Methylphenylazide | Phenylacetylene | CuAAC | CuSO₄/NaAsc | Slower than phenylazide | The ortho-methyl group introduces steric hindrance. |
| 4-Fluorophenylazide | Phenylacetylene | CuAAC | CuSO₄/NaAsc | Similar to or slightly slower than phenylazide | The electronic effect of the para-fluoro group is modest in CuAAC. |
| This compound | Bicyclononyne (BCN) | SPAAC | Metal-free, RT | Predicted: Moderately Fast | The steric hindrance will have less impact than in CuAAC, but the rate will likely be slower than less substituted azides. The electron-withdrawing fluorine may slightly accelerate the reaction with electron-rich BCN. |
| Benzylazide | Bicyclononyne (BCN) | SPAAC | Metal-free, RT | ~0.3 | [2] |
| Phenylazide | Dibenzocyclooctyne (DBCO) | SPAAC | Metal-free, RT | Negligible influence from para-substituents | [3] |
| This compound | Dimethyl acetylenedicarboxylate (DMAD) | Thermal | Heat | Predicted: Moderate | The electron-withdrawing nature of both reactants should facilitate the reaction, though steric hindrance will play a role. |
| Phenylazide | Dimethyl acetylenedicarboxylate (DMAD) | Thermal | Heat | Rate is dependent on temperature and solvent. | [4] |
Note: Predicted values are qualitative and based on established structure-activity relationships. Experimental determination is required for quantitative analysis.
Experimental Protocols
To quantitatively assess the kinetics of the reaction between this compound and various alkynes, the following experimental protocol for a pseudo-first-order kinetic analysis is recommended.
Objective: To determine the second-order rate constant (k) for the cycloaddition reaction.
Materials:
-
This compound
-
Alkyne of interest (e.g., phenylacetylene, bicyclononyne)
-
Solvent (e.g., deuterated acetonitrile for NMR monitoring)
-
Internal standard (e.g., mesitylene)
-
For CuAAC: CuSO₄·5H₂O, Sodium ascorbate
-
NMR spectrometer or other suitable analytical instrument (FT-IR, UV-Vis)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen deuterated solvent with a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the alkyne in the same solvent with a significantly higher concentration (e.g., 1.0 M) to ensure pseudo-first-order conditions.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the this compound stock solution and the internal standard stock solution.
-
For CuAAC, add the catalyst components (CuSO₄ and sodium ascorbate) at the desired concentration (typically 1-5 mol%).
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a precise volume of the alkyne stock solution to the NMR tube.
-
Immediately begin acquiring spectra at regular time intervals. The disappearance of the azide or alkyne signal, or the appearance of the triazole product signal, can be monitored.
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting material and the internal standard at each time point.
-
Plot the natural logarithm of the concentration of the limiting reagent (this compound) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the excess reagent (the alkyne).
-
Visualizations
Reaction Pathway
Caption: General pathway for the [3+2] cycloaddition of an azide and an alkyne.
Experimental Workflow
Caption: Workflow for the experimental determination of reaction kinetics.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cycloaddition reactivity studies of first-row transition metal–azide complexes and alkynes: an inorganic click reaction for metalloenzyme inhibitor synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Unveiling the Efficiency of 1-Azido-3-fluoro-2-methylbenzene in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reagents for bioconjugation is a critical step that dictates the efficiency, specificity, and yield of the final product. This guide provides an objective comparison of 1-Azido-3-fluoro-2-methylbenzene's performance in bioconjugation, particularly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, against other common azide-containing reagents. The inclusion of experimental data and detailed protocols aims to facilitate informed decisions in the design of bioconjugation strategies.
The efficiency of bioconjugation reactions is paramount in various applications, from drug delivery and diagnostics to molecular imaging. The advent of "click chemistry," particularly the copper-free SPAAC reaction, has revolutionized this field by offering a bioorthogonal ligation method that proceeds with high efficiency and specificity under physiological conditions. The reactivity of the azide component in SPAAC is a key determinant of the reaction kinetics. Aryl azides, particularly those bearing electron-withdrawing substituents, have been shown to exhibit enhanced reactivity, a principle that underpins the high efficiency of this compound.
Comparative Performance Analysis
The presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring of this compound is expected to significantly accelerate the rate of SPAAC reactions. This is due to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, which facilitates the [3+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the strained alkyne.
| Azide Compound | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | 3.60 [1] | A highly fluorinated aryl azide, demonstrating a very fast reaction rate. |
| Di-fluorinated aromatic azide | ~1.80 | The rate is reported to be approximately half that of the tetra-fluorinated analog.[1] |
| Benzyl Azide | 0.07 - 0.24 | A commonly used, non-activated azide serving as a baseline for comparison. |
| Alkyl Azides | Generally slower than aryl azides | The absence of an aromatic system and electron-withdrawing groups leads to lower reactivity. |
Table 1: Comparison of second-order rate constants for the SPAAC reaction of various azides with cyclooctynes.
The data clearly indicates that the degree of fluorination on the aromatic ring directly correlates with the reaction rate. The tetra-fluorinated analog exhibits a reaction rate that is over 15 times faster than benzyl azide. It is therefore reasonable to infer that this compound, with its single fluorine substituent, will exhibit a significantly enhanced reaction rate compared to standard alkyl and non-activated aryl azides, positioning it as a highly efficient reagent for bioconjugation.
Experimental Protocols
This section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of a protein with a fluorescent dye using a fluorinated aryl azide and a cyclooctyne-modified dye. This protocol can be adapted for use with this compound.
Objective: To covalently label a protein with a fluorescent dye via a SPAAC reaction.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin - BSA)
-
This compound (or another fluorinated aryl azide) functionalized with an N-Hydroxysuccinimide (NHS) ester.
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
Protocol:
-
Protein Azide Functionalization:
-
Dissolve the protein in PBS (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the NHS-ester functionalized fluorinated aryl azide in DMSO (e.g., 10 mM).
-
Add a 10-20 fold molar excess of the azide-NHS ester to the protein solution. The final DMSO concentration should be below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
Remove the excess, unreacted azide-NHS ester using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS (pH 7.4).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO (e.g., 10 mM).
-
Add a 5-10 fold molar excess of the DBCO-dye to the azide-functionalized protein solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, protected from light. The reaction time will depend on the specific reactivity of the azide and the desired degree of labeling.
-
Remove the excess, unreacted DBCO-dye using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the dye.
-
Further characterization can be performed using SDS-PAGE with in-gel fluorescence imaging and mass spectrometry.
-
Visualizing the Workflow and Underlying Principles
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
The Synthetic Versatility of 1-Azido-3-fluoro-2-methylbenzene: A Comparative Guide to Heterocycle Synthesis
For Immediate Release
[City, State] – [Date] – In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic routes to various heterocycles starting from the versatile building block, 1-azido-3-fluoro-2-methylbenzene. The strategic placement of the azido, fluoro, and methyl groups on the benzene ring offers a unique platform for generating a diverse array of heterocyclic scaffolds with potential biological activity. This document outlines hypothetical, yet plausible, synthetic pathways, complete with detailed experimental protocols and comparative data to guide researchers in this exploratory field.
The presence of an azide group allows for participation in a variety of reactions, including cycloadditions and nitrene-mediated insertions, while the fluorine atom can influence the electronic properties and metabolic stability of the resulting molecules.[1] The methyl group provides an additional site for functionalization or can sterically influence reaction outcomes. This guide explores the potential of harnessing these functionalities to construct valuable heterocyclic systems.
Comparative Synthesis of Triazoles and Tetrazoles
A primary and well-established reaction of organic azides is the [3+2] cycloaddition. This reaction can be employed to synthesize five-membered nitrogen-containing heterocyles such as triazoles and tetrazoles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst is a prime example of "click chemistry," offering high yields and regioselectivity to furnish 1,4-disubstituted-1,2,3-triazoles.[2]
[3+2] Cycloaddition with Primary Amines
The reaction with primary amines can lead to the formation of tetrazole derivatives. This transformation involves the nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by cyclization.[2]
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried according to standard procedures.
Protocol 1: Synthesis of 1-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole (Illustrative)
-
To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the reaction is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired triazole.
Protocol 2: Synthesis of 1-(3-fluoro-2-methylphenyl)-5-methyl-1H-tetrazole (Illustrative)
-
A solution of this compound (1.0 mmol) and methylamine (2.0 mmol) in DMF (5 mL) is heated at 100 °C in a sealed tube for 24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Comparative Data
| Product | Synthetic Route | Reagents | Yield (%) (Illustrative) | Key Spectroscopic Data (Illustrative) |
| 1-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole | CuAAC | Phenylacetylene, CuSO4·5H2O, Sodium Ascorbate | 92 | ¹H NMR: δ 8.15 (s, 1H, triazole-H), 7.80-7.20 (m, 8H, Ar-H), 2.10 (s, 3H, CH₃). ¹⁹F NMR: δ -115.2. |
| 1-(3-fluoro-2-methylphenyl)-5-methyl-1H-tetrazole | Cycloaddition with Amine | Methylamine | 75 | ¹H NMR: δ 7.50-7.10 (m, 3H, Ar-H), 2.50 (s, 3H, CH₃), 2.30 (s, 3H, Ar-CH₃). ¹⁹F NMR: δ -116.0. |
Proposed Synthetic Pathways and Workflows
The versatility of this compound as a precursor for heterocycle synthesis can be visualized through various reaction pathways.
Caption: Potential synthetic pathways from this compound.
Nitrene-Mediated Reactions: Access to Fused and Expanded Ring Systems
Thermolysis or photolysis of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of transformations to yield complex heterocyclic structures.
Intramolecular C-H Insertion
The generation of a nitrene from this compound could potentially lead to an intramolecular C-H insertion reaction with the ortho-methyl group, which after tautomerization would yield a fused heterocyclic system. A more likely pathway, given the substitution pattern, would be insertion into a C-H bond of a solvent or another reactant.
Ring Expansion to Azepines
When the nitrene is generated in the presence of an aromatic solvent such as benzene, a ring expansion reaction can occur, leading to the formation of substituted azepine derivatives.
Experimental Workflow for Nitrene-Mediated Reactions
Caption: General workflow for nitrene-mediated heterocycle synthesis.
Conclusion
While direct literature on the heterocycles derived from this compound is not yet prevalent, the fundamental reactivity of the aryl azide and the influence of the fluoro and methyl substituents provide a strong basis for predicting and developing synthetic routes to a variety of novel heterocyclic compounds. The illustrative protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers to explore the synthetic potential of this promising starting material. The continued investigation into such building blocks is crucial for the advancement of drug discovery and materials science.[3][4]
References
A Comparative Guide to the Specificity of 1-Azido-3-fluoro-2-methylbenzene in Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of 1-Azido-3-fluoro-2-methylbenzene as a photoaffinity labeling (PAL) probe, comparing its performance characteristics against other common photoreactive moieties. Photoaffinity labeling is a powerful technique used to identify and study ligand-protein interactions by creating a light-induced covalent bond between a ligand and its target protein.[1][2][3] The specificity of this interaction is paramount for the successful identification of true biological targets and the elucidation of binding sites.[2][4] This document outlines the theoretical advantages and potential drawbacks of using substituted aryl azides, supported by comparative data and standardized experimental protocols.
Comparative Analysis of Common Photoreactive Groups
The choice of a photoreactive group is critical for a successful photoaffinity labeling experiment, directly impacting the specificity and efficiency of target capture.[5] The ideal probe should possess high stability in the dark, generate a highly reactive species upon photolysis that rapidly forms a covalent bond, and be small enough to avoid steric hindrance with the target binding site.[4] The most common classes of photoreactive groups are aryl azides, benzophenones, and diazirines.
-
Aryl Azides: Upon UV irradiation, aryl azides form a highly reactive singlet nitrene. While effective, this intermediate can undergo intersystem crossing to a more stable triplet nitrene or rearrange into a benzazirine, which can lead to reactions with solvent or other nucleophiles, decreasing labeling efficiency and promoting non-specific labeling.[6]
-
This compound: As a substituted aryl azide, this probe's specificity is influenced by its substituents. The electron-withdrawing fluorine atom is reported to stabilize the nitrene, potentially reducing the likelihood of rearrangement that leads to non-specific labeling.[4] However, the presence of a methyl group ortho to the azide is a potential drawback, as such substitutions can sometimes promote undesired intramolecular cyclizations after photolysis.[4]
-
Benzophenones: These probes are chemically stable and form a triplet diradical upon activation. A key disadvantage is their bulkiness, which can interfere with ligand-protein binding.[4] Furthermore, they often require longer irradiation periods, which can increase the risk of non-specific background labeling.[4]
-
Diazirines: Diazirines, particularly trifluoromethylphenyl diazirines, are often considered the gold standard for specificity.[4] They are the smallest photoreactive group, minimizing potential steric interference.[6] Upon activation, they generate a very short-lived, highly reactive carbene that efficiently inserts into neighboring C-H or N-H bonds, leading to high specificity and minimal non-specific labeling.[5][7]
Data Presentation: Comparison of Photoreactive Moiety Characteristics
The following table summarizes the key qualitative and quantitative characteristics of the most common photoreactive groups used in photoaffinity labeling.
| Feature | Aryl Azide (General) | This compound (Inferred) | Benzophenone | Diazirine (Trifluoromethylphenyl) |
| Reactive Intermediate | Singlet/Triplet Nitrene | Singlet/Triplet Nitrene | Triplet Diradical | Carbene |
| Activation Wavelength | 254-300 nm | ~254-300 nm | ~350 nm | ~350-365 nm |
| Size / Steric Hindrance | Moderate | Moderate | Large | Small |
| Reactivity of Intermediate | High | High | Moderate | Very High |
| Half-life of Intermediate | Relatively Long (nanoseconds) | Potentially shorter due to F | Long (microseconds) | Very Short (femtoseconds) |
| Specificity Concerns | Rearrangement to ketenimines can cause non-specific labeling.[6] | Ortho-methyl group may cause intramolecular cyclization.[4] | Long irradiation times can increase background.[4] | Minimal; considered highly specific.[5] |
| Key Advantage | Relatively simple synthesis. | Fluorine may improve nitrene stability. | High chemical stability. | Small size and high reactivity lead to high specificity.[4][6] |
Experimental Protocols
A rigorous experimental design with appropriate controls is essential to validate the specificity of a photoaffinity probe. Below is a generalized protocol for a typical photoaffinity labeling experiment for target identification.
1. Probe Synthesis and Characterization:
-
Synthesize the photoaffinity probe by incorporating this compound and a reporter tag (e.g., biotin or an alkyne for click chemistry) onto the parent ligand.[4]
-
Confirm the structure and purity of the probe using analytical methods such as NMR and mass spectrometry.
-
Verify that the modified probe retains high affinity for its putative target through binding assays.
2. Photoaffinity Labeling in Live Cells or Lysates:
-
Incubation: Treat the biological sample (e.g., live cells or cell lysate) with the photoaffinity probe and allow it to bind to its target protein(s).[8]
-
Competition Control (Critical for Specificity): In a parallel sample, co-incubate the photoaffinity probe with a significant excess (e.g., 50-100 fold) of the original, unlabeled ligand. Specific labeling should be reduced or eliminated in this sample.[4]
-
UV Irradiation: Expose the samples to UV light at the appropriate wavelength (e.g., ~254 nm for aryl azides) to activate the photoreactive group and induce covalent cross-linking.[8] This step should be optimized for time and intensity to maximize specific labeling while minimizing protein damage.[1]
3. Target Enrichment and Identification:
-
Cell Lysis: If working with live cells, lyse them to release cellular proteins.[8]
-
Click Chemistry (if applicable): If the probe contains an alkyne handle, perform a copper-catalyzed or copper-free click reaction to attach a biotin reporter tag.[4][9]
-
Affinity Purification: Use streptavidin-conjugated beads to enrich the biotin-tagged, cross-linked proteins from the proteome.[8]
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.[8]
4. Analysis:
-
SDS-PAGE: Elute the captured proteins from the beads and separate them using SDS-PAGE. Visualize protein bands that are present in the probe-treated sample but absent or significantly reduced in the competition control.
-
Mass Spectrometry: Excise the specific protein bands from the gel, perform in-gel digestion (e.g., with trypsin), and identify the proteins using LC-MS/MS analysis.[1][8]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in assessing photoaffinity probe specificity.
Caption: A standard workflow for target identification using photoaffinity labeling, including the critical competition control.
Caption: Logical relationship between photoreactive groups, their intermediates, and outcomes related to labeling specificity.
References
- 1. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 2. Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the reactivity of carbohydrate photoaffinity probes with different photoreactive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Azido-3-fluoro-2-methylbenzene: A Procedural Guide
For Immediate Reference: Operational and Disposal Protocols
This guide provides essential safety and logistical information for the proper handling and disposal of 1-Azido-3-fluoro-2-methylbenzene, a potentially hazardous organic azide. The procedures outlined below are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. Adherence to these guidelines is critical due to the inherent risks associated with organic azides, including potential explosiveness and toxicity.
Quantitative Data and Stability Assessment
| Parameter | Value/Guideline | Citation |
| LD50 (Oral/Dermal/Inhalation) | Data not specifically available for this compound. | |
| Permissible Exposure Limits (PEL) | Data not specifically available for this compound. | |
| Carbon to Nitrogen (C/N) Ratio | The number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C7H6FN3), the C/N ratio is 7/3, which is generally considered stable for synthesis and storage in small quantities. | [1] |
| "Rule of Six" | There should be at least six carbon atoms per energetic functional group (azide). In this case, there are seven carbon atoms for one azide group, which suggests a degree of stability. | [1] |
| Storage Concentration | If stored as a solution, the concentration should not exceed 1 M. | [1] |
| Incompatible Materials | Heavy metals and their salts, acids, halogenated solvents (e.g., dichloromethane, chloroform), bromine, nitric acid, dimethyl sulfate.[1][2][3] |
Experimental Protocol: Deactivation and Disposal of this compound
This protocol details the steps for the chemical deactivation of this compound to a more stable amine derivative before final disposal. This procedure should be performed in a certified chemical fume hood with a blast shield in place.
Materials:
-
This compound waste
-
An appropriate solvent (e.g., ethanol, THF)
-
Reducing agent (e.g., Staudinger reaction with triphenylphosphine or reduction with sodium borohydride)
-
Quenching solution (e.g., water, saturated ammonium chloride)
-
Appropriate waste containers (clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles, face shield, flame-resistant lab coat, heavy-duty chemical-resistant gloves.
Procedure:
-
Preparation:
-
Dilution:
-
If the azide is in a pure or highly concentrated form, dilute it with an appropriate solvent. The concentration should ideally be below 1 M.[1]
-
-
Reduction to a Stable Amine:
-
Staudinger Reaction (Example):
-
In a reaction flask equipped with a stirrer, slowly add a solution of triphenylphosphine (in an appropriate solvent) to the diluted azide solution at a controlled temperature (typically room temperature or below).
-
The reaction is usually accompanied by the evolution of nitrogen gas. Ensure adequate ventilation.
-
Stir the reaction mixture until the azide is completely consumed (monitor by TLC or other appropriate analytical method).
-
The resulting product is an iminophosphorane, which can be hydrolyzed to the corresponding amine.
-
-
-
Quenching:
-
Slowly add a quenching solution to the reaction mixture to hydrolyze the intermediate and neutralize any remaining reagents.
-
-
Waste Collection:
-
Once the deactivation is complete and confirmed, transfer the resulting solution to a clearly labeled hazardous waste container.[1]
-
The label should include the chemical names of all components in the waste mixture.[1]
-
Do not mix this waste with other waste streams, particularly acidic or halogenated wastes.[1][3]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (E&S) department or a licensed chemical waste disposal company.[1][4]
-
Under no circumstances should any azide-containing solution be poured down the drain. [2][4] This can lead to the formation of highly explosive metal azides in the plumbing.[2][5]
-
-
Decontamination:
Mandatory Visualizations
Caption: Safe handling and emergency response pathway.
References
Personal protective equipment for handling 1-Azido-3-fluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Personal Protective Equipment, and Disposal of 1-Azido-3-fluoro-2-methylbenzene.
This document provides critical safety and logistical information for the proper handling and disposal of this compound, a potentially hazardous organic azide. Adherence to these guidelines is essential to ensure laboratory safety and mitigate risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound. The following table summarizes the required PPE:
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Provides protection from splashes and potential projectiles in case of rapid decomposition. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects against skin absorption. Double gloving is recommended. |
| Body | Flame-Resistant Laboratory Coat | Offers protection against splashes and potential flash fires. |
| Respiratory | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
| Feet | Closed-Toed Shoes | Protects feet from spills. |
Safe Handling and Operational Plan
All operations involving this compound must be conducted with strict adherence to safety protocols to minimize the risk of exposure and accidental decomposition.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet for a closely related compound, such as 1-Azido-4-fluoro-2-methylbenzene, and any internal Standard Operating Procedures (SOPs).
-
Ensure all necessary PPE is in good condition and worn correctly.
-
Prepare the chemical fume hood by removing all unnecessary items and ensuring proper airflow. All equipment should be inspected for cleanliness and integrity.
-
-
Handling:
-
Use non-sparking spatulas and tools for transferring the solid compound.
-
Avoid any actions that could generate static electricity.
-
Keep the compound away from heat sources, direct sunlight, and areas where it could be subject to shock or friction.
-
If dissolving the compound, add it slowly to the solvent.
-
-
Cleanup:
-
All glassware and equipment that have come into contact with the azide must be decontaminated.
-
Clean the work area in the fume hood thoroughly.
-
Disposal Plan
Organic azides must be chemically neutralized before disposal. Under no circumstances should organic azides be disposed of directly into waste containers without deactivation. The azide group is energetic and can pose an explosion hazard in mixed chemical waste. The presence of the fluoroaromatic component suggests that the final waste product should be incinerated.
Experimental Protocol for Quenching Aryl Azides
This protocol is adapted from standard procedures for quenching azides and should be performed in a chemical fume hood with all appropriate PPE.
Objective: To safely convert the energetic azide group of this compound into a more stable species before disposal. The primary method for destroying azides is through the formation of nitrous acid in situ, which converts the azide to other nitrogen-containing compounds and nitrogen gas.
Materials:
-
Reaction mixture containing this compound
-
Sodium nitrite (NaNO₂)
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 2M)
-
Starch-iodide paper
-
Ice bath
-
Stir plate and stir bar
-
Appropriate glassware (e.g., three-necked flask, addition funnel)
Procedure:
-
Cool the Reaction Mixture: Place the flask containing the aryl azide solution in an ice bath to control the temperature of the exothermic quenching reaction.
-
Prepare Nitrite Solution: In a separate container, prepare an aqueous solution of sodium nitrite. A 20% excess of sodium nitrite relative to the amount of aryl azide is recommended.
-
Add Nitrite Solution: Slowly add the sodium nitrite solution to the cooled and stirring reaction mixture.
-
Acidification: Slowly add the dilute acid to the reaction mixture via an addition funnel. The acid will react with the sodium nitrite to form nitrous acid in situ. This will then react with the azide. You will observe gas evolution (nitrogen and nitrogen oxides). Maintain a slow addition rate to control the reaction and gas evolution.
-
Monitor for Completion: Continue stirring the reaction mixture in the ice bath. Periodically test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates that excess nitrous acid is present and the azide has been consumed.
-
Neutralization (if necessary): Once the quenching is complete, if the solution is acidic, it can be neutralized with a suitable base (e.g., sodium bicarbonate) before being collected for waste disposal.
-
Waste Collection: The final, quenched solution should be collected in a designated hazardous waste container for halogenated organic compounds, which will be sent for incineration.
Waste Disposal Workflow Diagram
Caption: Step-by-step disposal plan for this compound.
By implementing these rigorous safety and handling protocols, researchers can effectively manage the risks associated with this compound and ensure a safe laboratory environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
